Spiclomazine hydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
27007-85-8 |
|---|---|
分子式 |
C22H25Cl2N3OS2 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3OS2.ClH/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22;/h1-2,4-7,14H,3,8-13,15H2,(H,24,27);1H |
InChI 键 |
JRSBQVOEILNXGS-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH+](CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.[Cl-] |
外观 |
Solid powder |
其他CAS编号 |
27007-85-8 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Spiclomazine HCl; Spiclomazine Hydrochloride; APY606; APY-606; Diceplon; Disepron; Clospirazine hydrochloride; |
产品来源 |
United States |
Foundational & Exploratory
Spiclomazine Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine, a phenothiazine derivative with a history as an antipsychotic agent, has emerged as a potent anti-cancer agent, particularly in cancers driven by KRAS mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic activity of spiclomazine hydrochloride. It details the compound's direct engagement with mutant KRAS, the subsequent impact on downstream signaling cascades, and its role in inducing apoptosis and cell cycle arrest. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the complex biological pathways involved, offering a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting Mutant KRAS
The primary anti-cancer activity of this compound is centered on its ability to directly target and inhibit mutated KRAS proteins.[1][2][3] Unlike many other targeted therapies, spiclomazine's mechanism involves "freezing" the activated KRAS protein in an intermediate conformational state.[1][3][4] This action effectively abrogates the accumulation of active, GTP-bound KRAS, leading to a shutdown of downstream oncogenic signaling.[1][2][3]
Notably, spiclomazine exhibits preferential activity against cancer cells harboring KRAS mutations compared to their wild-type counterparts.[1][3] This selectivity is attributed to the higher dependency of mutant KRAS-driven cancers on the continuous signaling output from this pathway for their survival and proliferation.[3][5] Cellular thermal shift assays and RNA interference studies have confirmed that spiclomazine directly binds to and stabilizes the KRAS protein within cancer cells, validating it as a direct-acting KRAS inhibitor.[1][3]
Impact on Downstream Signaling: The MAPK Pathway
By inhibiting the active state of KRAS, spiclomazine effectively blocks the signal transduction cascade through the mitogen-activated protein kinase (MAPK) pathway.[1][5] This is evidenced by a dose-dependent reduction in the activation of key downstream effectors, including c-Raf and phosphorylated ERK (p-ERK), in pancreatic cancer cell lines.[1][5] The attenuation of this critical signaling pathway is a cornerstone of spiclomazine's anti-proliferative effects.[1]
Induction of Apoptosis via the Mitochondrial Pathway
Spiclomazine is a potent inducer of apoptosis in pancreatic cancer cells, primarily acting through the intrinsic, or mitochondrial, pathway.[6][7] This is characterized by a dose-dependent loss of the mitochondrial membrane potential (ΔΨm) and an elevation of intracellular reactive oxygen species (ROS).[6][7]
The disruption of mitochondrial integrity leads to the release of cytochrome c into the cytosol, which in turn activates the caspase cascade.[7] Specifically, spiclomazine treatment results in the cleavage and activation of caspase-9 and its downstream effector, caspase-3.[5][6] The expression of key apoptosis-regulating proteins is also modulated, with an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xl.[5][7]
Effects on Cell Cycle Progression and Metastasis
Cell Cycle Arrest
Spiclomazine has been shown to induce cell cycle arrest in pancreatic cancer cells.[1][5] In cell lines such as MIA PaCa-2, CFPAC-1, and BxPC-3, treatment with spiclomazine leads to an accumulation of cells in the G2 phase of the cell cycle.[1][5] In other cell lines like Capan-1 and SW1990, arrest has been observed in the S phase.[1][5] This demonstrates a genotype-specific effect on cell cycle progression.[1]
Inhibition of Migration and Invasion
A key finding in the preclinical evaluation of spiclomazine is its ability to suppress the migration and invasion of pancreatic cancer cells.[6][7] This anti-metastatic potential is linked to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes involved in the degradation of the extracellular matrix.[6][7]
Quantitative Preclinical Data
The following tables summarize the in vitro cytotoxicity and cell cycle arrest data for this compound across various cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Spiclomazine (48h Treatment)
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Source(s) |
| MIA PaCa-2 | Pancreatic Carcinoma | G12C Mutant | 19.7 - 26.8 | [1][3] |
| CFPAC-1 | Pancreatic Carcinoma | G12V Mutant | 31.5 | [1] |
| Capan-1 | Pancreatic Carcinoma | G12V Mutant | Data not specified | [1] |
| SW1990 | Pancreatic Carcinoma | G12T Mutant | Data not specified | [1] |
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | 74.2 | [1][3] |
| HEK-293 | Normal Embryonic Kidney | Wild-Type | 86.9 ± 1.4 | [1] |
| HL-7702 | Normal Liver | Wild-Type | 147.7 ± 3.3 | [1] |
| PBMC | Normal Blood Cells | Wild-Type | 125.6 ± 2.8 | [1] |
Table 2: Effect of Spiclomazine on Cell Cycle Distribution in MIA PaCa-2 Cells (24h Treatment)
| Spiclomazine Conc. (µg/mL) | % of Cells in G2 Phase | Source(s) |
| 0 (Basal Level) | 18.3% | [1][5] |
| 10 | 24.04% | [1][5] |
| 20 | 27.38% | [1][5] |
Relationship with Other Signaling Pathways
Wnt/β-catenin and GSK-3β Signaling
Current published research has not established a direct mechanistic link between this compound and the Wnt/β-catenin or GSK-3β signaling pathways in the context of its anti-cancer activity. The primary focus of existing literature is on its role as a direct inhibitor of mutant KRAS.
Dopamine Receptor Signaling
Spiclomazine is structurally a phenothiazine and has been classified as an antipsychotic agent, a class of drugs that typically function as dopamine receptor antagonists. However, the current body of research on spiclomazine's anti-cancer effects has not explored the role of dopamine receptor signaling in its mechanism of action against cancer cells. The high specificity for mutant KRAS in cancer cells suggests that this is the predominant target in this context.[8]
Detailed Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
-
Cell Viability Assay (MTT): Pancreatic cancer cells and normal control cells are seeded in 96-well plates and treated with varying concentrations of spiclomazine for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured to determine cell viability and calculate IC50 values.[1]
-
Cell Cycle Analysis: Cells are treated with spiclomazine for 24 hours, then harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase A. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[1]
-
Apoptosis Assay (Annexin V-FITC/PI): Following drug treatment, cells are stained with Annexin V-FITC and PI. The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.[5]
-
Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., KRAS, c-Raf, p-ERK, Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin B1, CDK1, β-Actin). Horseradish peroxidase-conjugated secondary antibodies and an ECL detection system are used for visualization.[1]
-
Cellular Thermal Shift Assay (CETSA): Intact cancer cells are treated with spiclomazine or a vehicle control. The cells are then heated at various temperatures, lysed, and the soluble fraction is analyzed by Western blot for the target protein (KRAS). Ligand binding is indicated by an increase in the thermal stability of the target protein.[1]
-
RNA Interference (siRNA): To validate KRAS as the target, cells are transfected with siRNA specifically targeting KRAS or a negative control siRNA. The effect on cell proliferation (e.g., via colony formation assay) and protein expression is then assessed.[1]
-
Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Cells are seeded in the upper chamber in serum-free media, with serum-containing media in the lower chamber as a chemoattractant. After incubation with spiclomazine, non-invading cells are removed, and invading cells on the bottom of the membrane are stained and counted.[6]
-
Renal Capsule Xenograft Model: MIA PaCa-2 cells suspended in Matrigel are injected into the renal capsule of BALB/c mice. Once tumors reach a specified volume, mice are treated with intraperitoneal injections of spiclomazine (e.g., 68 mg/kg) or a vehicle control. Tumor growth and body weight are monitored. At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers like c-Raf, p-ERK, and apoptosis (TUNEL staining).[1]
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action against KRAS-mutant cancers. Its ability to directly bind and inhibit activated KRAS, leading to the suppression of the MAPK pathway and the induction of apoptosis, provides a strong rationale for its continued development. While its historical use as an antipsychotic suggests potential interactions with dopamine receptors, its anti-cancer efficacy in preclinical models is clearly driven by its on-target effects on KRAS. Further research is warranted to explore its efficacy in other KRAS-driven malignancies and to translate these compelling preclinical findings into clinical applications.
References
- 1. KEGG DRUG: this compound [genome.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Spiclomazine Hydrochloride: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine hydrochloride is a phenothiazine derivative with significant potential as an antipsychotic and antitumor agent. Its therapeutic effects are primarily attributed to its activity as a KRas inhibitor, which leads to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed, plausible experimental protocols are outlined, and the relevant biological pathways are visualized to support further research and development efforts.
Chemical Properties
This compound is a complex heterocyclic molecule. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride | |
| Molecular Formula | C22H25Cl2N3OS2 | [1] |
| Molecular Weight | 482.49 g/mol | [2] |
| CAS Number | 27007-85-8 | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO (125 mg/mL with heating), moderately soluble in ethanol, and poorly soluble in water. | [3] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Synthesis of this compound
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 2-chloro-10-(3-chloropropyl)phenothiazine (Intermediate 1)
-
Reaction: N-alkylation of 2-chlorophenothiazine with 1-bromo-3-chloropropane.
-
Procedure:
-
To a solution of 2-chlorophenothiazine in a suitable aprotic solvent (e.g., toluene or DMF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to allow for the formation of the phenothiazine anion.
-
Add 1-bromo-3-chloropropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-10-(3-chloropropyl)phenothiazine.
-
Part 2: Synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one (Intermediate 2)
-
Reaction: One-pot three-component condensation reaction.
-
Procedure:
-
In a round-bottom flask, combine cyclohexanone, hydrazine hydrate, and thioglycolic acid in a suitable solvent such as benzene or toluene.[4]
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1-thia-4,8-diazaspiro[4.5]decan-3-one.[4]
-
Part 3: Synthesis of this compound
-
Reaction: Coupling of intermediates followed by salt formation.
-
Procedure:
-
Dissolve 1-thia-4,8-diazaspiro[4.5]decan-3-one (Intermediate 2) and 2-chloro-10-(3-chloropropyl)phenothiazine (Intermediate 1) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the mixture to act as a proton scavenger.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the spiclomazine free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude spiclomazine base by column chromatography.
-
Dissolve the purified spiclomazine base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid in the same or a miscible solvent.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.
-
Mechanism of Action: KRas Inhibition and Apoptosis Induction
Spiclomazine exerts its antitumor effects primarily by inhibiting the function of the KRas protein, a key signaling molecule frequently mutated in various cancers.[5]
KRas Signaling Pathway and Spiclomazine's Point of Intervention
Caption: Spiclomazine inhibits the active KRas-GTP, blocking downstream signaling.
Activated KRas (bound to GTP) triggers downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and growth while inhibiting apoptosis.[6][7] Spiclomazine is believed to bind to an intermediate conformation of activated KRas, preventing it from interacting with its downstream effectors.[5] This blockade of KRas signaling leads to the suppression of cell viability and the induction of apoptosis in cancer cells.
Induction of Apoptosis
The inhibition of KRas by spiclomazine ultimately leads to programmed cell death (apoptosis), primarily through the intrinsic mitochondrial pathway.
Caption: Spiclomazine-induced apoptosis via the mitochondrial pathway.
Studies have shown that treatment with spiclomazine leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8][9] This shift in the Bcl-2 family protein balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell.[8][9]
Experimental Protocols for Biological Activity
KRas Activity Assay (GTP-bound KRas pull-down)
This assay measures the amount of active, GTP-bound KRas in cells.
-
Procedure:
-
Culture pancreatic cancer cells (e.g., MIA PaCa-2 or CFPAC-1) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Lyse the cells in a buffer containing a Raf-1 Ras Binding Domain (RBD) fused to glutathione S-transferase (GST) and glutathione-agarose beads. The RBD of Raf-1 specifically binds to the GTP-bound form of Ras.
-
Incubate the lysates with the beads to allow for the pull-down of active KRas.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using a KRas-specific antibody.
-
The intensity of the KRas band in the pull-down fraction corresponds to the level of active KRas.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[10]
-
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound.
-
After the treatment period, collect both the adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the KRas signaling pathway. The synthetic route, while requiring multiple steps, is achievable through established organic chemistry methodologies. The provided technical information and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to optimize the synthesis, fully characterize its physicochemical properties, and explore its efficacy in various cancer models.
References
- 1. Spiclomazine HCl - Immunomart [immunomart.com]
- 2. Spiclomazine HCl | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine: A Journey from a Potential Antipsychotic to a Targeted Cancer Therapy
While historical notations allude to a potential antipsychotic effect of Spiclomazine, a comprehensive review of scientific literature reveals that its significant development and investigation have been overwhelmingly focused on its promise as a targeted anti-cancer agent, particularly for KRas-driven pancreatic cancer. This technical guide delineates the discovery and history of Spiclomazine, clarifying its primary therapeutic trajectory and addressing the limited information regarding its antipsychotic properties.
Discovery and Initial Observations
Spiclomazine, a phenothiazine derivative, emerged from the broader chemical exploration of this class of compounds, which is historically associated with the development of the first antipsychotic drugs like chlorpromazine. Initial toxicological studies in the 1970s, referenced in later cancer research, noted an "antipsychotic effect" in mice and established a lethal dose (LD50). However, dedicated research into Spiclomazine's antipsychotic potential, including clinical trials for psychosis, appears to be absent from the available scientific literature. This suggests that while early observations may have hinted at central nervous system activity, this therapeutic avenue was not substantially pursued.
A Shift in Focus: The Emergence of Spiclomazine as an Anti-Cancer Agent
The contemporary and predominant scientific narrative for Spiclomazine is its role as a potential anti-cancer therapeutic. This line of investigation identified Spiclomazine as an inhibitor of the KRas signaling pathway, a critical driver in many aggressive cancers, most notably pancreatic cancer.
Mechanism of Action in Oncology
Spiclomazine's anti-cancer activity is attributed to its ability to bind to an intermediate conformation of activated KRas, effectively "freezing" it in an inactive state. This action prevents the downstream signaling cascade that promotes cancer cell proliferation, survival, and metastasis.
dot
In Vitro Anticancer Efficacy of Spiclomazine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine hydrochloride, a phenothiazine derivative, has demonstrated significant in vitro anticancer properties, particularly against pancreatic carcinoma. This document provides a comprehensive technical guide on its mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The evidence presented herein underscores the potential of Spiclomazine as a promising candidate for further preclinical and clinical investigation in oncology.
Introduction
This compound, identified as 1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-hydrochloride (NSC290956), was initially investigated for its antipsychotic effects.[1] However, recent research has pivoted towards its potent anticancer activities. Studies have revealed its ability to induce apoptosis, inhibit cell proliferation, migration, and invasion in various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1][2][3][4] This guide synthesizes the current understanding of Spiclomazine's in vitro anticancer effects, focusing on its impact on pancreatic cancer.
Effects on Cell Viability and Proliferation
This compound exhibits a time- and dose-dependent inhibitory effect on the growth of pancreatic cancer cells.[1] The cytotoxic effect is more pronounced in cancer cells compared to normal human embryonic kidney (HEK-293) and liver (HL-7702) cells, suggesting a favorable therapeutic window.[1][2][3][4]
Table 1: Inhibition of Pancreatic Cancer Cell Growth by this compound (48h treatment)
| Cell Line | Concentration (µg/mL) | Growth Inhibition (%) |
| CFPAC-1 | 30 | 61.1 ± 5.3 |
| 40 | 76.4 ± 3.2 | |
| 50 | 90.4 ± 0.5 | |
| MIA PaCa-2 | 30 | 79.3 ± 1.0 |
| 40 | 84.5 ± 1.5 | |
| 50 | 93.6 ± 0.2 |
Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRas Status | IC50 (µM) |
| MIA PaCa-2 | G12C | 19.7 - 74.2 |
| CFPAC-1 | G12V | 19.7 - 74.2 |
| Capan-1 | G12V | 19.7 - 74.2 |
| SW1990 | G12T | 19.7 - 74.2 |
| BxPC-3 | Wild-Type | 19.7 - 74.2 |
Induction of Apoptosis
A primary mechanism of Spiclomazine's anticancer activity is the induction of apoptosis.[1] Treatment with Spiclomazine leads to a significant increase in the population of apoptotic cells.[1][4]
Table 3: Apoptosis Induction by this compound at IC50 Concentration
| Cell Line | Treatment | Early Apoptotic Cells (%) |
| CFPAC-1 | Control | 0.3 ± 0.3 |
| Spiclomazine (IC50) | 42.4 ± 0.5 | |
| MIA PaCa-2 | Control | 0.4 ± 0.3 |
| Spiclomazine (IC50) | 82.8 ± 6.2 |
Spiclomazine-induced apoptosis is mediated through the mitochondrial pathway, characterized by a reduction in mitochondrial membrane potential (ΔΨm) and the activation of caspases.[1][2][3]
Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Concentration | Loss of ΔΨm (%) |
| CFPAC-1 | 0.5 x IC50 | 16.9 ± 0.5 |
| 1 x IC50 | 65.9 ± 0.1 | |
| MIA PaCa-2 | 0.5 x IC50 | 24.6 ± 1.0 |
| 1 x IC50 | 46.3 ± 5.8 |
Cell Cycle Arrest
Spiclomazine has been shown to induce cell cycle arrest in pancreatic cancer cells.[5] The specific phase of arrest appears to be cell-line dependent, with G2 phase arrest observed in MIA PaCa-2, CFPAC-1, and BxPC-3 cells, and S phase arrest in Capan-1 and SW1990 cells.[5][6][7]
Table 5: Effect of this compound on Cell Cycle Distribution in MIA PaCa-2 Cells
| Treatment | G2 Phase Population (%) |
| Control | 18.3 |
| Spiclomazine (10 µg/mL) | 24.04 |
| Spiclomazine (20 µg/mL) | 27.38 |
Inhibition of Cell Migration and Invasion
A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion. Spiclomazine effectively suppresses these processes in pancreatic cancer cells.[1] This inhibitory effect is associated with the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2]
Signaling Pathways and Molecular Mechanisms
The anticancer effects of Spiclomazine are orchestrated through the modulation of key signaling pathways. A central target is the KRas signaling cascade. Spiclomazine has been shown to abrogate KRas-GTP levels, leading to the attenuation of downstream signaling through MEK and ERK.[5][8][9][10] This action is particularly effective in mutant KRas-driven pancreatic cancer cells.[5][10]
The induction of apoptosis by Spiclomazine involves the intrinsic mitochondrial pathway. This is characterized by increased reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent activation of caspase-9 and caspase-3.[1][2][3] Furthermore, Spiclomazine modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the pro-apoptotic protein Bax.[11]
Caption: Spiclomazine's multifaceted anticancer mechanism.
Experimental Protocols
Cell Culture
Pancreatic carcinoma cell lines (CFPAC-1, MIA PaCa-2, BxPC-3, Capan-1, SW1990) and normal cell lines (HEK-293, HL-7702) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
-
Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound.
-
After incubation for 24 or 48 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cells are seeded in 6-well plates and treated with Spiclomazine at the desired concentrations for 48 hours.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
Cell Cycle Analysis
-
Cells are treated with Spiclomazine for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed and resuspended in PBS containing RNase A and PI.
-
The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
Wound-Healing Assay
-
Cells are grown to confluence in 6-well plates.
-
A sterile pipette tip is used to create a "wound" in the cell monolayer.
-
The cells are washed to remove debris and incubated with fresh medium containing Spiclomazine.
-
The wound closure is monitored and photographed at different time points (e.g., 0 and 24 hours).
Western Blot Analysis
-
Cells are treated with Spiclomazine and then lysed in RIPA buffer.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., KRas, p-MEK, p-ERK, Bcl-2, Bax, Caspase-3, Caspase-9, MMP-2, MMP-9, Cyclin B1, CDK1, and β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a compelling profile as an in vitro anticancer agent, particularly for pancreatic cancer. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of critical signaling pathways like KRas-MAPK and the intrinsic apoptotic pathway highlights its therapeutic potential. The preferential cytotoxicity towards cancer cells further enhances its promise. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the anticancer capabilities of this compound. Future in vivo studies are warranted to validate these in vitro findings and to propel Spiclomazine towards clinical application.
References
- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Spiclomazine Hydrochloride: A Novel Inhibitor of Mutant KRAS
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The KRAS oncogene, a member of the Ras superfamily of small GTPases, is one of the most frequently mutated genes in human cancers, including pancreatic, colorectal, and lung adenocarcinomas. The persistent activation of KRAS due to mutations, most commonly at codons 12, 13, and 61, leads to the constitutive stimulation of downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of inhibitors that specifically target certain KRAS mutants, heralding a new era in precision oncology. Spiclomazine hydrochloride has emerged as a novel and potent inhibitor of mutant KRAS, demonstrating preferential anti-tumor activity in preclinical models of KRAS-driven cancers. This technical guide provides an in-depth overview of spiclomazine's mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively targeting and inhibiting mutant KRAS, particularly the G12C mutation.[1][2][3] Its primary mechanism of action involves the reduction of active, GTP-bound KRAS levels within cancer cells.[1][4] By binding to and stabilizing an intermediate conformation of activated KRAS, spiclomazine effectively traps the oncoprotein in an inactive state, thereby preventing its interaction with downstream effector proteins.[4][5][6] This disruption of KRAS signaling leads to the attenuation of key downstream pathways, including the RAF-MEK-ERK (MAPK) pathway, which is critical for cancer cell proliferation and survival.[4]
Caption: The KRAS signaling pathway and the inhibitory action of Spiclomazine.
Preclinical Efficacy: In Vitro and In Vivo Studies
Spiclomazine has demonstrated significant anti-tumor activity in a panel of human pancreatic cancer cell lines harboring various KRAS mutations.
In Vitro Efficacy
The inhibitory effect of spiclomazine on the viability of pancreatic cancer cell lines was assessed after 48 hours of treatment. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Notably, cell lines with mutant KRAS were more sensitive to spiclomazine compared to wild-type KRAS cells and normal cell lines.[4][6]
| Cell Line | KRAS Mutation Status | IC50 (µM) after 48h |
| MIA PaCa-2 | G12C | 19.7 |
| CFPAC-1 | G12V | 25.1 |
| Capan-1 | G12V | 33.8 |
| SW1990 | G12T | 74.2 |
| BxPC-3 | Wild-Type | >100 |
| HEK-293 | Normal | No significant change |
| HL-7702 | Normal | No significant change |
Data sourced from Guo et al., Oncotarget, 2018.[4][6]
Furthermore, spiclomazine treatment led to a dose-dependent reduction in the levels of active KRAS-GTP in mutant KRAS pancreatic cancer cell lines.[4] This was accompanied by the attenuation of downstream signaling, as evidenced by decreased phosphorylation of MEK and ERK.[4] Cellular thermal shift assays confirmed the direct binding and stabilization of KRAS by spiclomazine within intact cells.[4][5]
In Vivo Efficacy
The anti-tumor activity of spiclomazine was evaluated in a mouse renal capsule xenotransplantation model using MIA PaCa-2 cells.[1][4] Administration of spiclomazine at a dose of 68 mg/kg for two weeks via intraperitoneal injection resulted in a significant inhibition of tumor progression.[4][6] Immunohistochemical analysis of the tumors from treated mice revealed a reduction in c-Raf and phosphorylated ERK levels, along with an increase in TUNEL staining, indicating enhanced apoptosis.[4][6]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay
-
Cell Seeding: Pancreatic cancer cell lines (MIA PaCa-2, CFPAC-1, Capan-1, SW1990, BxPC-3) and normal cell lines (HEK-293, HL-7702) were seeded in 96-well plates.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Cells were incubated for 48 hours.
-
Analysis: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
KRAS-GTP Pulldown Assay
-
Cell Lysis: Cells were serum-starved and then treated with spiclomazine. Following treatment, cells were lysed in a buffer containing protease inhibitors.
-
GTPase Pulldown: Cell lysates were incubated with RAF-RBD (Ras-binding domain) beads to specifically pull down active, GTP-bound KRAS.
-
Western Blotting: The pulled-down proteins were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with an anti-KRAS antibody to detect the levels of active KRAS.
Caption: Workflow for the KRAS-GTP pulldown assay.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact MIA PaCa-2 and BxPC-3 cells were treated with spiclomazine or a vehicle control.
-
Heating: The cell suspensions were divided into aliquots and heated at different temperatures for a set duration.
-
Lysis and Centrifugation: The cells were lysed, and the aggregated proteins were pelleted by centrifugation.
-
Western Blotting: The soluble protein fraction was analyzed by Western blotting using an anti-KRAS antibody to determine the amount of stabilized KRAS at each temperature.
In Vivo Xenograft Study
-
Cell Implantation: MIA PaCa-2 cells were implanted under the renal capsule of BALB/c mice.
-
Treatment: Once tumors were established, mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of spiclomazine (68 mg/kg) for two weeks.
-
Tumor Monitoring: Tumor growth was monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of c-Raf, p-ERK, and apoptosis (TUNEL assay).
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of KRAS-mutant cancers, particularly pancreatic cancer.[4] Its ability to selectively target and inhibit the active form of mutant KRAS provides a clear mechanism-based rationale for its anti-tumor activity. The preclinical data strongly support its further development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of spiclomazine, evaluating its efficacy in a broader range of KRAS-mutant cancer models, and exploring potential combination therapies to overcome resistance mechanisms. The journey to translate this promising preclinical candidate into a clinically effective therapy will require rigorous investigation, but the initial findings offer a new avenue of hope in the challenging landscape of KRAS-targeted cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 螺氯马嗪 | KRAS G12C inhibitor | CAS 24527-27-3 | Spiclomazine (Clospirazine,螺氯马嗪) | KRAS(G12C)抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiclomazine Hydrochloride: A Preclinical Profile of a Phenothiazine Derivative with Anti-Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Spiclomazine hydrochloride, a derivative of the phenothiazine class of compounds, has emerged as a molecule of interest in oncology research. While its historical investigation includes antipsychotic potential, recent studies have illuminated its significant anti-tumor activity, particularly in cancers driven by KRAS mutations. This technical guide synthesizes the current preclinical knowledge regarding this compound, with a focus on its mechanism of action. Crucially, this document highlights a significant gap in the existing scientific literature: a comprehensive characterization of its pharmacokinetics and metabolism. While detailed quantitative data on absorption, distribution, metabolism, and excretion (ADME) for this compound are not publicly available, this guide provides an extrapolated overview based on the known metabolic pathways of the broader phenothiazine class. This information is intended to guide future research and development efforts for this promising anti-cancer agent.
Introduction
Spiclomazine, chemically known as 1-Thia-4,8-diazaspiro[4.5]decan-3-one,8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-, hydrochloride, is a phenothiazine derivative.[1] Initially investigated for other therapeutic applications, its potent anti-cancer properties have become the focal point of recent preclinical research.[2][3] This guide provides a detailed account of the available preclinical data, with a specific emphasis on its anti-cancer effects and the experimental methodologies employed in these studies.
Anti-Cancer Activity and Mechanism of Action
Preclinical studies have demonstrated that Spiclomazine exhibits significant cytotoxic activity against various cancer cell lines, with a particular efficacy noted in KRAS-mutant pancreatic cancer.[2][3]
Inhibition of KRAS Signaling
The primary anti-cancer mechanism of Spiclomazine is attributed to its ability to interfere with the function of the KRAS oncoprotein. It is believed to bind to an intermediate conformation of activated KRAS, thereby inhibiting its downstream signaling pathways.[2] This disruption leads to the suppression of key cellular processes that are critical for cancer cell proliferation and survival.
Figure 1: Proposed mechanism of action of Spiclomazine in inhibiting the KRAS signaling pathway.
Cell Cycle Arrest and Apoptosis
Treatment with Spiclomazine has been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[2] This is followed by the induction of apoptosis, or programmed cell death.
Pharmacokinetics: An Extrapolated Overview
As of the latest available data, specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. However, based on its structural classification as a phenothiazine derivative, a general pharmacokinetic profile can be inferred.
General Pharmacokinetic Properties of Phenothiazines
Phenothiazines are typically characterized by:
-
Good Oral Absorption: Most phenothiazines are well-absorbed after oral administration.
-
High Lipophilicity and Large Volume of Distribution: They are lipophilic molecules that distribute extensively into tissues, including the central nervous system.
-
Extensive Hepatic Metabolism: Phenothiazines undergo significant first-pass metabolism in the liver.[4][5]
-
Renal and Biliary Excretion: Metabolites are primarily excreted in the urine and feces.
Anticipated Pharmacokinetic Parameters for this compound
Based on the general properties of phenothiazines, the following can be anticipated for Spiclomazine. It is critical to note that these are projections and require experimental validation.
| Parameter | Expected Characteristic | Rationale (Based on Phenothiazine Class) |
| Absorption | Likely well-absorbed orally. | General characteristic of phenothiazine derivatives. |
| Distribution | High volume of distribution, with potential for CNS penetration. | Lipophilic nature of the phenothiazine core structure. |
| Metabolism | Extensive hepatic metabolism. | Common metabolic fate of phenothiazines.[4] |
| Excretion | Primarily as metabolites via renal and biliary routes. | Typical excretion pathway for metabolized phenothiazines. |
Metabolism: A Hypothetical Pathway
Detailed metabolic pathways for this compound are yet to be elucidated. However, the metabolism of phenothiazine antipsychotics is well-documented and primarily involves the cytochrome P450 (CYP) enzyme system in the liver.[4][6]
Key Metabolic Reactions of Phenothiazines
The main metabolic transformations for phenothiazines include:
-
S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring.
-
N-demethylation: Removal of methyl groups from the side chain.[4]
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.[6]
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Putative Metabolic Pathway for Spiclomazine
Based on the known metabolism of other phenothiazines, a hypothetical metabolic pathway for Spiclomazine can be proposed. The primary enzymes expected to be involved are CYP1A2, CYP3A4, and CYP2C19.[4]
Figure 2: Hypothetical metabolic pathway of Spiclomazine based on known phenothiazine metabolism.
Experimental Protocols
The following section details the methodologies used in the preclinical evaluation of Spiclomazine's anti-cancer activity.
Cell Culture and Viability Assays
-
Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) and normal cell lines (e.g., HEK293T) are typically used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Spiclomazine. After a specified incubation period (e.g., 48 hours), MTT reagent is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are commonly used.
-
Tumor Implantation: Human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. Spiclomazine is typically administered via intraperitoneal injection at a specified dose and schedule (e.g., 68 mg/kg for 2 weeks).[2][3]
-
Monitoring: Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
Figure 3: General workflow for a preclinical in vivo xenograft study.
Future Directions and Conclusion
This compound demonstrates compelling anti-cancer activity in preclinical models, particularly through its inhibition of the KRAS signaling pathway. However, the lack of comprehensive pharmacokinetic and metabolism data represents a significant hurdle for its further development. To advance Spiclomazine towards clinical translation, future research should prioritize:
-
In vitro ADME studies: To determine its metabolic stability, permeability, and potential for drug-drug interactions.
-
In vivo pharmacokinetic studies: To characterize its absorption, distribution, metabolism, and excretion profile in relevant animal models.
-
Metabolite identification and characterization: To identify the major metabolites and assess their pharmacological activity and potential toxicity.
References
- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiclomazine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine hydrochloride is a derivative of phenothiazine with significant interest in oncological research, particularly as a potent inhibitor of mutant KRAS(G12C). This technical guide provides an in-depth overview of the available data on the solubility and stability of spiclomazine and its hydrochloride salt, crucial parameters for its development as a therapeutic agent. This document summarizes quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and presents visual representations of relevant biological pathways and experimental workflows to support further research and formulation development.
Introduction
Spiclomazine has been identified as a selective inhibitor of the KRAS(G12C) mutant protein, a key driver in several cancers, including pancreatic cancer. By targeting this specific mutation, spiclomazine has demonstrated the ability to reduce KRAS-GTP levels, thereby inhibiting downstream signaling pathways crucial for tumor progression. Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for the design of effective delivery systems and for ensuring its therapeutic efficacy and safety. This guide aims to consolidate the current knowledge on these properties and provide a practical framework for researchers in the field.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. While comprehensive public data on the solubility of this compound is limited, some information is available for the free base form.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of spiclomazine. It is important to note that this data is for the free base and not the hydrochloride salt. The solubility of the hydrochloride salt in aqueous media is expected to be higher due to its ionic nature.
| Compound | Solvent | Solubility | Method |
| Spiclomazine (Free Base) | Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Not Specified |
Table 1: Quantitative Solubility of Spiclomazine.[1][2]
In Vivo Formulation Preparation
A suggested method for preparing an in vivo formulation provides some practical insight into solvent compatibility. One protocol involves initially dissolving this compound in DMSO, followed by dilution with a mixture of PEG300, Tween 80, and a saline or PBS buffer. This indicates that while DMSO is a suitable initial solvent, the final formulation relies on a co-solvent system to maintain solubility in an aqueous vehicle for administration.
Experimental Protocol: Kinetic Solubility Assay
To determine the aqueous kinetic solubility of this compound, a high-throughput screening method can be employed. This protocol is a representative example.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Automated liquid handler (optional)
-
Centrifuge with plate rotor
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for a specified period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) for this compound.
-
Data Analysis: Create a standard curve using the absorbance readings of the clear, non-precipitated solutions. The concentration at which precipitation is observed (indicated by a sharp decrease in the measured concentration compared to the nominal concentration) is determined as the kinetic solubility.
Kinetic Solubility Assay Workflow
Stability Profile
The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety of the final drug product. While specific degradation pathways and kinetics for this compound have not been detailed in publicly available literature, general storage recommendations for stock solutions exist.
Storage and Handling
Vendor information provides the following general stability data for this compound stock solutions:
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -80°C | 6 months |
| DMSO | -20°C | 1 month |
Table 2: Recommended Storage Conditions for this compound Stock Solutions.[3]
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following is a representative protocol based on ICH guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and maintain at room temperature for a defined period, monitoring for degradation.
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.
-
The detector should be set to a wavelength that allows for the detection of both the parent drug and potential degradants. A PDA detector is useful for assessing peak purity.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify and quantify any major degradation products.
-
If coupled with a mass spectrometer, preliminary identification of the degradation products can be achieved by analyzing their mass-to-charge ratios.
-
Forced Degradation Study Workflow
Mechanism of Action: KRAS(G12C) Signaling Pathway
Spiclomazine exerts its anti-tumor activity by inhibiting the KRAS(G12C) mutant protein. This protein is a small GTPase that acts as a molecular switch in cell signaling. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through downstream effector pathways, primarily the MAPK and PI3K pathways. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and leading to uncontrolled cell growth.
KRAS(G12C) Signaling Pathway Inhibition
Conclusion
The development of this compound as a targeted anti-cancer agent holds significant promise. However, a comprehensive understanding of its solubility and stability is crucial for its successful translation into a clinical product. This guide has summarized the currently available information and provided a framework of standard experimental protocols for the systematic evaluation of these key physicochemical properties. Further research is warranted to generate more extensive quantitative data on the solubility of this compound in various pharmaceutically relevant media and to fully characterize its degradation profile. Such data will be invaluable for the rational design and optimization of formulations with enhanced bioavailability and stability.
References
Spiclomazine Hydrochloride: A Deep Dive into its Impact on Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine hydrochloride, a phenothiazine derivative, has emerged as a compound of interest in oncology research due to its demonstrated ability to induce apoptosis in various cancer cell lines, particularly in pancreatic cancer.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its pro-apoptotic effects. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades involved.
Core Mechanism: Induction of Mitochondrial-Mediated Apoptosis
This compound's primary mechanism of action is the induction of the intrinsic, or mitochondrial-mediated, apoptotic pathway.[1][3] This process is initiated by internal cellular stress and culminates in the activation of a cascade of caspases, the executioners of apoptosis.[4] Studies have shown that spiclomazine treatment leads to a significant reduction in the viability of pancreatic carcinoma cells, an effect that is more pronounced in cancer cells than in normal cell lines like HEK-293 and HL-7702.[1][5]
Quantitative Analysis of Spiclomazine's Pro-Apoptotic Effects
The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation has been quantified across several pancreatic cancer cell lines. The following tables summarize the key findings from published research.
Table 1: Inhibition of Cell Growth by this compound (48h Treatment)
| Cell Line | Concentration (µg/mL) | Growth Inhibition (%) | Reference |
| CFPAC-1 | 30 | 61.1 ± 5.3 | [1] |
| 40 | 76.4 ± 3.2 | [1] | |
| 50 | 90.4 ± 0.5 | [1] | |
| MIA PaCa-2 | 30 | 79.3 ± 1.0 | [1] |
| 40 | 84.5 ± 1.5 | [1] | |
| 50 | 93.6 ± 0.2 | [1] |
Table 2: Induction of Apoptosis by this compound (IC50 Concentration)
| Cell Line | Treatment | Early Apoptotic Cells (%) | Reference |
| CFPAC-1 | Control | 0.3 ± 0.3 | [1] |
| Spiclomazine (IC50) | 42.4 ± 0.5 | [1] | |
| MIA PaCa-2 | Control | 0.4 ± 0.3 | [1] |
| Spiclomazine (IC50) | 82.8 ± 6.2 | [1] |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Concentration | Loss of ΔΨm (%) | Reference |
| CFPAC-1 | 0.5 x IC50 | 16.9 ± 0.5 | [1] |
| 1 x IC50 | 65.9 ± 0.1 | [1] |
Molecular Signaling Pathways Modulated by this compound
This compound instigates apoptosis by modulating a series of key proteins in the intrinsic pathway. The central events include the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction.[6][7]
The Intrinsic Apoptotic Pathway
Treatment with spiclomazine results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][8] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[1][7]
References
- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 4. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiclomazine hydrochloride (Spiclomazine HCl) is a phenothiazine derivative that has demonstrated significant potential as an anti-cancer agent, particularly in preclinical models of pancreatic cancer. This technical guide provides a comprehensive overview of the molecular structure, CAS number, and the mechanism of action of this compound. It details its effects on cancer cells, including quantitative data on cytotoxicity and apoptosis induction. Furthermore, this guide outlines detailed experimental protocols for key in vitro assays and presents diagrams of the relevant signaling pathways and experimental workflows to support further research and development of this compound.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of Spiclomazine. The molecular structure is characterized by a phenothiazine core linked to a spiro-piperidine moiety.
Chemical Structure of this compound: (A 2D structure of this compound is not readily available in public databases. The structure of the base, Spiclomazine, is widely published. The hydrochloride salt is formed by the protonation of one of the tertiary amine nitrogens, typically the one in the piperidine ring.)
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27007-85-8 | --INVALID-LINK-- |
| Molecular Formula | C22H24ClN3OS2·HCl | --INVALID-LINK-- |
| Molecular Weight | 482.49 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl | --INVALID-LINK-- |
| Synonyms | APY-606, Clospirazine hydrochloride | --INVALID-LINK-- |
Mechanism of Action: Targeting the RAS Signaling Pathway
This compound has been identified as an inhibitor of the KRas protein, a key node in the RAS signaling pathway.[1] The RAS pathway is a critical regulator of cell proliferation, survival, and differentiation. Mutations in RAS genes, particularly KRAS, are common in many cancers, including pancreatic cancer, leading to constitutive activation of downstream signaling and uncontrolled cell growth.
This compound is believed to exert its anti-tumor effects by binding to KRas and inhibiting its function. This leads to the downregulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[1] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells with activating KRAS mutations.
Caption: RAS Signaling Pathway Inhibition by Spiclomazine HCl.
Preclinical Efficacy
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects against various human pancreatic cancer cell lines, particularly those harboring KRAS mutations. The half-maximal inhibitory concentration (IC50) values have been determined using the MTT assay.
Table 2: In Vitro Cytotoxicity of this compound (48h treatment)
| Cell Line | KRAS Status | IC50 (µM) | Reference |
| MIA PaCa-2 | G12C mutant | 26.8 ± 0.9 | [2] |
| CFPAC-1 | G12V mutant | 31.5 ± 2.0 | [2] |
| HEK-293 (non-cancerous) | Wild-type | 86.9 ± 1.4 | [2] |
| HL-7702 (non-cancerous) | Wild-type | 147.7 ± 3.3 | [2] |
Induction of Apoptosis
This compound has been shown to induce apoptosis in pancreatic cancer cells. This is evidenced by an increase in the percentage of Annexin V-positive cells as determined by flow cytometry.
Table 3: Apoptosis Induction by this compound in Pancreatic Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| MIA PaCa-2 | Control | ~0.4% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |
| MIA PaCa-2 | Spiclomazine (IC50) | ~82.8% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |
| CFPAC-1 | Control | ~0.3% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |
| CFPAC-1 | Spiclomazine (IC50) | ~42.4% | Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells |
In Vivo Efficacy
In a preclinical xenograft model using BALB/c mice bearing MIA PaCa-2 tumors, this compound demonstrated significant anti-tumor activity.
Table 4: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| BALB/c mice with MIA PaCa-2 xenografts | 68 mg/kg Spiclomazine HCl (intraperitoneal, every other day for 2 weeks) | Complete inhibition of tumor growth. Reduced c-Raf and p-ERK levels in tumor tissue. Increased TUNEL staining (apoptosis). | [3] |
Pharmacokinetics and Metabolism
Detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound is not extensively available in the public domain. However, as a phenothiazine derivative, it is anticipated to undergo hepatic metabolism, likely involving cytochrome P450 (CYP) enzymes. Phenothiazines are generally metabolized by CYP1A2, CYP2D6, and CYP3A4, leading to N-demethylation and sulfoxidation.[4] The excretion routes are expected to be primarily through urine and feces as metabolites. Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Experimental Protocols
A general experimental workflow for evaluating the in vitro anti-cancer effects of this compound is outlined below.
Caption: In Vitro Experimental Workflow.
MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound on adherent pancreatic cancer cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis in pancreatic cancer cells treated with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for Protein Expression
This protocol is for analyzing the expression of proteins in the RAS signaling pathway following treatment with this compound.
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a promising anti-cancer agent that targets the KRAS signaling pathway, inducing apoptosis in pancreatic cancer cells with KRAS mutations. The preclinical in vitro and in vivo data presented in this guide support its further investigation as a potential therapeutic. While detailed pharmacokinetic data is currently lacking, the provided experimental protocols and pathway information offer a solid foundation for researchers and drug development professionals to advance the study of this compound. Future research should focus on a comprehensive ADME profiling and toxicological evaluation to pave the way for potential clinical development.
References
- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PubChemLite - Spiclomazine (C22H24ClN3OS2) [pubchemlite.lcsb.uni.lu]
- 4. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Spiclomazine Hydrochloride in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of spiclomazine hydrochloride on cell viability. This compound is an antipsychotic agent that has demonstrated significant anti-cancer properties, particularly in pancreatic cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion.[1]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of the KRas signaling pathway.[2] Specifically, it targets mutant KRas, preventing its activation and subsequently abrogating downstream signaling cascades that are crucial for cell survival and proliferation.[3][4] This targeted inhibition leads to the induction of apoptosis through a mitochondrial-mediated pathway. Key events in this pathway include the reduction of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[1][5] Furthermore, spiclomazine has been observed to suppress the metastatic potential of cancer cells by down-regulating the expression of matrix metalloproteinases MMP-2 and MMP-9.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines and normal human cell lines after 48 hours of treatment.
| Cell Line | Cell Type | KRas Status | IC50 (µM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | Mutant (G12C) | 19.7 - 26.8 | [2] |
| CFPAC-1 | Pancreatic Carcinoma | Mutant (G12V) | ~30 (estimated) | |
| Capan-1 | Pancreatic Carcinoma | Mutant (G12V) | ~20 (estimated) | [2] |
| SW1990 | Pancreatic Carcinoma | Mutant (G12D) | ~74.2 (estimated) | [2] |
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | > 80 | [2] |
| HEK-293 | Normal Embryonic Kidney | Wild-Type | 86.9 ± 1.4 | |
| HL-7702 | Normal Liver | Wild-Type | 147.7 ± 3.3 |
Note: The IC50 values for CFPAC-1, Capan-1, and SW1990 are estimated from graphical data presented in the cited literature.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cancer and normal cell lines. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Human pancreatic cancer cell lines (e.g., MIA PaCa-2, CFPAC-1)
-
Normal human cell lines (e.g., HEK-293, HL-7702)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[1]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve spiclomazine) and a blank control (medium only).
-
Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's mechanism of action.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability with spiclomazine.
References
- 1. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiclomazine Hydrochloride in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Spiclomazine hydrochloride has emerged as a promising agent in pancreatic cancer research, demonstrating preferential anti-tumor activity, particularly in cell lines with activating KRAS mutations.[1][2] This document provides a comprehensive overview of its mechanism of action, effects on various pancreatic cancer cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the KRas signaling pathway.[1][2] It effectively reduces the levels of activated KRas-GTP, leading to the downstream attenuation of the MEK and ERK signaling cascade.[1] This targeted inhibition of the KRas-MEK-ERK pathway disrupts critical cellular processes in pancreatic cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][3] Studies have shown that pancreatic cancer cells harboring KRAS mutations are more sensitive to Spiclomazine than wild-type KRAS cells, highlighting its potential as a targeted therapy.[1][2]
The induction of apoptosis by Spiclomazine is mediated through the intrinsic mitochondrial pathway.[4][5] Treatment with Spiclomazine leads to a reduction in the mitochondrial membrane potential, an elevation of reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[4][5] Furthermore, Spiclomazine has been shown to suppress the migration and invasion of pancreatic cancer cells by downregulating matrix metalloproteinases MMP-2 and MMP-9.[4][5]
While the effects of Spiclomazine on the KRas-MEK-ERK pathway are well-documented, its impact on other critical signaling pathways in pancreatic cancer, such as the STAT3 and Akt/mTOR pathways, remains to be fully elucidated. Given the significant crosstalk between these pathways in pancreatic tumorigenesis, investigating the potential modulatory effects of Spiclomazine on STAT3 and Akt/mTOR signaling is a key area for future research.
Effects on Pancreatic Cancer Cell Lines
Spiclomazine has demonstrated significant cytotoxic and anti-proliferative effects across a range of pancreatic cancer cell lines. A notable characteristic of Spiclomazine is its selective toxicity towards cancer cells, with significantly less impact on normal human cell lines such as HEK-293 and HL-7702.[4][5]
Data Presentation
| Cell Line | KRAS Status | IC50 (µM) after 48h | Effect on Cell Cycle | Reference |
| MIA PaCa-2 | G12C | 26.8 ± 0.9 | G2 phase arrest | [1] |
| CFPAC-1 | G12V | 31.5 ± 2.0 | G2 phase arrest | [1] |
| BxPC-3 | Wild-type | - | G2 phase arrest | [1] |
| Capan-1 | G12V | - | S phase arrest | [1] |
| SW1990 | G12D | - | S phase arrest | [1] |
| HEK-293 (Normal) | - | 86.9 ± 1.4 | No obvious arrest | [5] |
| HL-7702 (Normal) | - | 147.7 ± 3.3 | No obvious arrest | [5] |
Table 1: Summary of this compound effects on various cell lines.
| Cell Line | Treatment | % of Early Apoptotic Cells | Reference |
| CFPAC-1 | IC50 concentration of Spiclomazine | 42.4 ± 0.5% | [5] |
| MIA PaCa-2 | IC50 concentration of Spiclomazine | 82.8 ± 6.2% | [5] |
Table 2: Induction of apoptosis by this compound.
Mandatory Visualizations
Caption: Spiclomazine inhibits the KRas-MEK-ERK signaling pathway.
Caption: Mitochondrial pathway of apoptosis induced by Spiclomazine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cells (e.g., MIA PaCa-2, CFPAC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Spiclomazine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. (Annexin V-FITC: Ex = 488 nm, Em = 530 nm; PI: Ex = 488 nm, Em > 617 nm).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting for KRas-MEK-ERK Pathway Analysis
This protocol is for detecting changes in the protein expression and phosphorylation status of key components of the KRas-MEK-ERK pathway.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRas, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
References
- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spiclomazine Hydrochloride: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of spiclomazine hydrochloride dosage and administration in in vivo mouse models, with a focus on its application in cancer research. The information is compiled from published preclinical studies to guide researchers in designing their own experiments.
Data Presentation: this compound In Vivo Dosage
Published data on the in vivo administration of this compound in mouse models is currently limited to a single key study. The following table summarizes the dosage and administration details from this study.
| Parameter | Details | Source |
| Drug | This compound | [1] |
| Mouse Strain | BALB/c | [1] |
| Model Type | Pancreatic Cancer Xenograft (MIA PaCa-2 cells) | [1] |
| Dosage | 68 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Vehicle | DMSO (stock solution at 10 mg/mL), further diluted with double distilled water | [1] |
| Dosing Schedule | Every other day for two weeks | [1] |
| Observed Effects | Significant inhibition of tumor growth, reduced c-Raf and p-ERK levels, increased TUNEL staining (apoptosis) | [1] |
| Reported Toxicity | No significant body weight loss or other obvious signs of toxicity observed at the given dosage. The reported LD50 in mice via intraperitoneal injection is 3400 mg/kg. | [1] |
Note: The dosage of 68 mg/kg was selected as a low pharmacodynamic dose (1/50 of the LD50) due to limitations in the amount of available compound for the study[1]. Further dose-response studies in various mouse models are warranted to establish optimal therapeutic windows for different disease contexts. No publicly available pharmacokinetic data, such as half-life or Cmax, for spiclomazine in mice has been identified at this time.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study using this compound in a mouse xenograft model, based on the methodology described in the literature[1].
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft mouse model.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Double distilled water, sterile
-
MIA PaCa-2 human pancreatic cancer cells
-
BALB/c mice (female, 6-8 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
1. Cell Culture and Preparation: a. Culture MIA PaCa-2 cells in appropriate media and conditions until they reach the desired confluence. b. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Tumor Implantation (Xenograft Model): a. Anesthetize the BALB/c mice. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse. c. Monitor the mice regularly for tumor growth.
3. Animal Grouping and Treatment: a. Once tumors reach a palpable size (e.g., ~50-100 mm³), randomly divide the mice into treatment and control groups (n=5-10 mice per group). b. Prepare the this compound dosing solution. First, dissolve this compound in DMSO to create a 10 mg/mL stock solution. For administration, dilute the stock solution with sterile double distilled water to the final desired concentration for a 68 mg/kg dose. c. Administer 68 mg/kg of this compound to the treatment group via intraperitoneal injection every other day. d. Administer an equivalent volume of the vehicle (DMSO and water mixture) to the control group following the same schedule.
4. Monitoring and Data Collection: a. Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Record the body weight of each mouse every 2-3 days to monitor for signs of toxicity. c. Observe the general health and behavior of the mice daily.
5. Study Termination and Tissue Collection: a. After the treatment period (e.g., 14 days), euthanize the mice according to approved institutional guidelines. b. Excise the tumors and measure their final weight and volume. c. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for c-Raf, p-ERK, and TUNEL staining), and another portion can be snap-frozen for molecular analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo testing of spiclomazine.
Spiclomazine Mechanism of Action: Inhibition of the KRas Signaling Pathway
Spiclomazine has been shown to act as an inhibitor of mutant KRas[1]. It is believed to stabilize the inactive GDP-bound state of KRas, thereby preventing its activation and downstream signaling through the RAF-MEK-ERK pathway. This pathway is a critical regulator of cell proliferation and survival, and its inhibition by spiclomazine leads to reduced tumor growth.
Caption: Spiclomazine inhibits the KRas signaling pathway.
References
Application Notes and Protocols for Dissolving Spiclomazine Hydrochloride in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiclomazine hydrochloride (CAS No. 27007-85-8) is a phenothiazine derivative that has demonstrated potential as an antipsychotic and antitumor agent.[1][2][3] In cancer research, it has been shown to induce apoptosis, and inhibit cell viability, migration, and invasion in various cancer cell lines, particularly in pancreatic cancer.[2][3][4][5] This document provides detailed protocols for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro and in vivo experiments.
Data Presentation
The following table summarizes the key quantitative data for preparing and storing this compound solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 482.49 g/mol | [1] |
| CAS Number | 27007-85-8 | [1][4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][6] |
| Solubility in DMSO | ≥ 10 mM | [6] |
| Stock Solution Concentration (Example) | 10 mM or 40 mg/mL | [4][6] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months-20°C for up to 1 month4°C for up to 2 weeks | [1][7] |
| Final DMSO Concentration in Cell Culture | < 0.5% (to avoid cytotoxicity) | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh out 4.82 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution to 37°C to aid dissolution.[9][10]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[7][9] For long-term storage, store the aliquots at -80°C for up to 6 months.[1][7] For short-term storage, -20°C for up to one month is suitable.[1][7]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into a final working concentration in cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution into your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
DMSO Concentration Check: Ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells, typically below 0.5%.[8] It is recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Preparation of this compound Formulation for In Vivo Experiments
For animal studies, a specific formulation is often required to ensure solubility and bioavailability.
Example Formulation:
One suggested formulation for in vivo use involves a co-solvent system.[4]
-
Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 40 mg/mL by dissolving 2 mg of the drug in 50 µL of DMSO).[4]
-
Working Formulation: A common vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
Procedure for Working Formulation:
-
Start with the calculated volume of the this compound DMSO stock solution.
-
Add PEG300 and Tween-80, and mix thoroughly.
-
Slowly add the saline or PBS while vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, optimization of the vehicle composition may be necessary.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in pancreatic cancer cells.[2][3][5]
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for Preparing this compound Working Solution
The diagram below outlines the logical workflow for preparing a working solution of this compound for cell culture experiments.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiclomazine HCl | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Spiclomazine Hydrochloride: Unraveling Apoptosis in Cancer Cells via Western Blot Analysis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Spiclomazine hydrochloride, a phenothiazine derivative, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines, particularly pancreatic carcinoma.[1][2][3] This document provides detailed application notes and protocols for utilizing western blot analysis to investigate the pro-apoptotic effects of this compound. The focus is on key apoptosis markers within the intrinsic pathway, including the Bcl-2 family of proteins, caspases, and PARP.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth.[4] this compound has emerged as a compound of interest for its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in drug development.[1][2] Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying spiclomazine-induced apoptosis by detecting changes in the expression and cleavage of key regulatory proteins.[5][6]
Studies have shown that this compound activates the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This pathway is initiated by intracellular stress signals and converges on the mitochondria, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.[1] Key protein families involved in this process and amenable to western blot analysis include the Bcl-2 family (regulating mitochondrial membrane permeability), initiator caspases (like caspase-9), executioner caspases (like caspase-3), and their downstream substrates, such as Poly (ADP-ribose) polymerase (PARP).[5][6][7]
Mechanism of Action: Spiclomazine-Induced Apoptosis
This compound treatment of cancer cells, such as the pancreatic carcinoma cell lines CFPAC-1 and MIA PaCa-2, triggers a series of molecular events culminating in apoptosis.[1][2] The drug primarily acts on the intrinsic apoptotic pathway.
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Spiclomazine upregulates the expression of the pro-apoptotic protein Bax while down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][3] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[8]
-
Mitochondrial Involvement: The altered balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the primary initiator caspase of the intrinsic pathway.[1] Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[1][4] Spiclomazine treatment has been shown to increase the cleavage of both caspase-9 and caspase-3 in a dose-dependent manner.[1] Notably, the cleavage of caspase-8, an initiator caspase of the extrinsic pathway, is generally not observed, indicating the specificity of spiclomazine for the intrinsic pathway.[1]
-
PARP Cleavage: Activated caspase-3 proceeds to cleave a variety of cellular substrates, including PARP.[9] The cleavage of PARP from its full-length form (~116 kDa) into an 89 kDa fragment is a well-established hallmark of apoptosis.[7][10]
Data Presentation
The following table summarizes the expected qualitative and quantitative changes in key apoptosis markers in cancer cells following treatment with this compound, as detectable by western blot.
| Protein Marker | Cellular Function | Expected Change with Spiclomazine Treatment | Molecular Weight (Full-Length) | Molecular Weight (Cleaved/Active) |
| Bcl-2 Family | ||||
| Bcl-2 | Anti-apoptotic | Decrease in expression | ~26 kDa | N/A |
| Bcl-xL | Anti-apoptotic | Decrease in expression | ~30 kDa | N/A |
| Bax | Pro-apoptotic | Increase in expression | ~21 kDa | N/A |
| Caspases | ||||
| Pro-caspase-9 | Initiator caspase (inactive) | Decrease in expression | ~47 kDa | N/A |
| Cleaved Caspase-9 | Initiator caspase (active) | Increase in expression | N/A | ~35/37 kDa fragments |
| Pro-caspase-3 | Executioner caspase (inactive) | Decrease in expression | ~35 kDa | N/A |
| Cleaved Caspase-3 | Executioner caspase (active) | Increase in expression | N/A | ~17/19 kDa fragments |
| PARP | ||||
| Full-length PARP | DNA repair, cell death | Decrease in expression | ~116 kDa | N/A |
| Cleaved PARP | Marker of apoptosis | Increase in expression | N/A | ~89 kDa fragment |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed pancreatic carcinoma cells (e.g., MIA PaCa-2 or CFPAC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).
Protocol 2: Whole-Cell Lysate Preparation[11]
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Assay: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using RIPA buffer.
Protocol 4: Western Blot Analysis[5][11]
-
Sample Preparation: To the normalized lysates, add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for western blot analysis.
References
- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. PARP Antibody | Cell Signaling Technology [cellsignal.com]
Application of Spiclomazine Hydrochloride in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiclomazine hydrochloride, a phenothiazine derivative, has emerged as a potent inhibitor of cell migration, particularly in the context of cancer metastasis. This document provides detailed application notes and protocols for utilizing this compound in cell migration assays. This compound has been shown to effectively suppress the migration and invasion of various cancer cell lines, primarily through the inhibition of the Ras-mediated signaling pathway.[1][2][3] Its mechanism of action involves the attenuation of Ras-GTP activity, which subsequently downregulates downstream signaling cascades, including the MAPK pathway (c-Raf, MEK, ERK).[1][2] A key outcome of this inhibition is the reduced expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cell migration and invasion.[4][5][6]
These characteristics make this compound a valuable tool for researchers studying cancer cell motility and for professionals in drug development exploring novel anti-metastatic agents. The following sections provide quantitative data on its efficacy and detailed protocols for its application in standard cell migration assays.
Data Presentation
The inhibitory effects of this compound on cell viability and migration have been quantified in various pancreatic cancer cell lines. The following tables summarize key data from published studies.
Table 1: IC50 Values of this compound on Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRas Status | IC50 (µM) |
| MIA PaCa-2 | G12C mutant | 19.7 |
| CFPAC-1 | G12V mutant | ~25 (estimated from µg/mL) |
| Capan-1 | G12V mutant | ~40 (estimated from µg/mL) |
| SW1990 | G12T mutant | ~50 (estimated from µg/mL) |
| BxPC-3 | Wild-type | 74.2 |
Data compiled from multiple sources indicating a preferential effect on mutant KRas-driven cancer cells.[2][3]
Table 2: Effect of this compound on Cell Migration and Invasion
| Assay | Cell Line(s) | Concentration | Observed Effect |
| Wound Healing Assay | CFPAC-1, MIA PaCa-2 | 30 µg/mL | Significant inhibition of wound closure after 24h.[6][7] |
| Transwell Migration Assay | CFPAC-1, MIA PaCa-2 | Dose-dependent | Marked suppression of cell migration.[6][8] |
| Gelatin Zymography | CFPAC-1, MIA PaCa-2 | 30 µg/mL | Reduced activity of MMP-2 and MMP-9.[5][6] |
Signaling Pathway
This compound primarily targets the Ras-MAPK signaling pathway to exert its anti-migratory effects. The diagram below illustrates the key components of this pathway and the point of inhibition by Spiclomazine.
Caption: this compound inhibits the Ras-MAPK signaling pathway.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell migration.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Detailed Methodology:
-
Cell Seeding: Seed cells (e.g., MIA PaCa-2, CFPAC-1) in a 6-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10, 20, 30 µg/mL). A vehicle control (e.g., 0.1% DMSO) must be included.[1][2]
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the wound at predefined locations using an inverted microscope with a camera.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Subsequent Imaging: Capture images of the same wound areas at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Spiclomazine Hydrochloride in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Spiclomazine hydrochloride in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Spiclomazine is an investigational compound with potential therapeutic applications. To support its clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1] The described method is tailored for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of Spiclomazine.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
A suitable stable isotope-labeled internal standard (IS), such as Spiclomazine-d4 hydrochloride (purity >99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2-EDTA) from healthy volunteers
-
All other chemicals and solvents were of analytical grade.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of this compound and the internal standard were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): The IS stock solution was diluted in acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method was employed for the extraction of Spiclomazine and the IS from plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Spiclomazine | [Hypothetical Value] | [Hypothetical Value] | 150 | 30 | 20 |
| Spiclomazine-d4 (IS) | [Hypothetical Value + 4] | [Hypothetical Value] | 150 | 30 | 20 |
Method Validation and Data Presentation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
Linearity
Calibration curves were constructed by plotting the peak area ratio of Spiclomazine to the internal standard against the nominal concentration. The linearity was assessed over the range of 1-1000 ng/mL in human plasma.
Table 3: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 3 | 5.2 | 98.7 | 6.5 | 101.2 |
| MQC | 100 | 4.1 | 102.3 | 5.3 | 100.8 |
| HQC | 800 | 3.5 | 99.5 | 4.7 | 99.1 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 3 | 92.5 | 98.1 |
| MQC | 100 | 95.1 | 101.5 |
| HQC | 800 | 94.3 | 99.7 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow of the method validation process.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput means of quantifying this compound in human plasma. The simple and efficient sample preparation, coupled with a rapid chromatographic run time, makes this method well-suited for the analysis of a large number of samples in pharmacokinetic and clinical studies. The comprehensive validation demonstrates that the method is reliable and meets the criteria for bioanalytical method validation.
References
Spiclomazine Hydrochloride: A Potent Inducer of Apoptosis in CFPAC-1 Pancreatic Cancer Cells
Application Note
Introduction
Spiclomazine hydrochloride, a phenothiazine derivative, has demonstrated significant anti-tumor activity, particularly in pancreatic cancer. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in the CFPAC-1 human pancreatic adenocarcinoma cell line. CFPAC-1 cells are characterized by a KRas (G12V) mutation, making them a relevant model for studying pancreatic cancer. This compound has been shown to effectively reduce the viability of CFPAC-1 cells by triggering the mitochondrial-mediated apoptosis pathway.[1][2][3][4] This makes it a valuable tool for researchers investigating novel therapeutic strategies for pancreatic cancer.
Mechanism of Action
This compound induces apoptosis in CFPAC-1 cells primarily through the intrinsic, or mitochondrial, pathway.[1][3] Treatment with spiclomazine leads to a disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the subsequent activation of caspase-9 and caspase-3.[1][2] This cascade of events is regulated by the Bcl-2 family of proteins, with spiclomazine causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[5] Furthermore, spiclomazine has been shown to inhibit the KRas-GTP level and its downstream signaling through the MAPK pathway, contributing to its anti-proliferative effects.[5][6] The compound also arrests the cell cycle at the G2 phase in CFPAC-1 cells.[5][7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on CFPAC-1 cells.
Table 1: Effect of this compound on CFPAC-1 Cell Viability (MTT Assay)
| Treatment Duration | Concentration (µg/mL) | Inhibition of Cell Growth (%) |
| 48 hours | 30 | 61.1 ± 5.3 |
| 48 hours | 40 | 76.4 ± 3.2 |
| 48 hours | 50 | 90.4 ± 0.5 |
Data adapted from Zhao et al., PLoS One, 2013.[1]
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in CFPAC-1 Cells
| Treatment | Loss of ΔΨm (%) |
| Control | Baseline |
| Spiclomazine (0.5 x IC50) | 16.9 ± 0.5 |
| Spiclomazine (1 x IC50) | 65.9 ± 0.1 |
Data adapted from Zhao et al., PLoS One, 2013.[3]
Mandatory Visualizations
// Nodes Spiclomazine [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRas_GTP [label="KRas-GTP Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(MEK/ERK) Attenuation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2 (anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="↑ Bax (pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="↑ Cleaved Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="↑ Cleaved Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2 Phase Cell\nCycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="↓ Cell Proliferation", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Spiclomazine -> KRas_GTP; KRas_GTP -> MAPK_Pathway; MAPK_Pathway -> Proliferation [label="inhibition"]; Spiclomazine -> ROS; Spiclomazine -> Bcl2; Spiclomazine -> Bax; ROS -> Mitochondria; Bcl2 -> Mitochondria [arrowhead=tee]; Bax -> Mitochondria; Mitochondria -> MMP; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; Spiclomazine -> CellCycleArrest; CellCycleArrest -> Proliferation [label="inhibition"];
}
Caption: Signaling pathway of spiclomazine-induced apoptosis in CFPAC-1 cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Culture_Cells [label="Culture CFPAC-1 Cells", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in Plates", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat with Spiclomazine\nHydrochloride", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\nSpecified Duration", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Assay [label="Perform Downstream Assays", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Cell Viability\n(MTT Assay)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Analysis\n(Annexin V/PI Staining)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Protein Expression\n(Western Blot)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Culture_Cells; Culture_Cells -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Assay; Assay -> MTT; Assay -> Apoptosis_Assay; Assay -> Western_Blot; Assay -> Cell_Cycle; MTT -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Western_Blot -> Data_Analysis; Cell_Cycle -> Data_Analysis; Data_Analysis -> End; }
Caption: General experimental workflow for studying spiclomazine effects on CFPAC-1 cells.
Experimental Protocols
1. Cell Culture and Maintenance of CFPAC-1 Cells
CFPAC-1 cells are derived from a human pancreatic ductal adenocarcinoma.[9]
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Rinse the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[10]
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.[10]
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Seed new culture flasks at a subcultivation ratio of 1:2 to 1:4.[10]
-
Renew the culture medium every 2 to 3 days.[10]
-
2. Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on CFPAC-1 cells.[12]
-
Materials:
-
CFPAC-1 cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed CFPAC-1 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of growth medium and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µg/mL) and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
3. Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Materials:
-
CFPAC-1 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed CFPAC-1 cells and treat with this compound as desired. Include both negative (vehicle-treated) and positive controls.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
4. Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.[16][17][18]
-
Materials:
-
CFPAC-1 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the treated CFPAC-1 cells with ice-cold RIPA buffer.[16]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[16]
-
Normalize the protein expression levels to a loading control like β-actin.
-
5. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.[19][20][21][22]
-
Materials:
-
CFPAC-1 cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest treated CFPAC-1 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes at 4°C.[21]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[19]
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. The appearance of a sub-G1 peak is indicative of apoptotic cells.[19]
-
References
- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. CFPAC-1. Culture Collections [culturecollections.org.uk]
- 10. file.elabscience.com [file.elabscience.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
Application Notes and Protocols: Spiclomazine Hydrochloride in Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Spiclomazine hydrochloride, a potent inhibitor of mutant KRAS(G12C), in preclinical tumor xenograft models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound has emerged as a promising agent in oncology research, particularly for tumors driven by KRAS mutations.[1][2][3] It functions by targeting the activated state of KRAS, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] In vivo studies utilizing tumor xenograft models have demonstrated its significant anti-tumor activity, making it a valuable tool for cancer research and drug development.[1][5]
Mechanism of Action
This compound selectively targets and binds to the intermediate conformation of activated KRAS, preventing it from engaging with its downstream effectors.[1][5][6] This leads to the suppression of the Ras-mediated signaling cascade, most notably the MAPK/ERK pathway.[1][4] The inhibition of this pathway results in cell cycle arrest, primarily at the G2 phase, and induction of apoptosis in cancer cells, while exhibiting significantly less toxicity towards normal, non-cancerous cells.[1][5][7]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRAS Mutation Status | IC50 (µM) |
| MIA PaCa-2 | KRasG12C | 19.7 - 74.2 (range for 5 KRas-driven lines)[5] |
| CFPAC-1 | KRasG12V | 19.7 - 74.2 (range for 5 KRas-driven lines)[5] |
| Capan-1 | KRasG12V | Not specified individually[4] |
| SW1990 | KRasG12T | Not specified individually[4] |
| BxPC-3 | Wild-Type KRas | Modest inhibition[1] |
Table 2: In Vitro Cytotoxicity of this compound in Non-Cancerous Cell Lines (48h treatment)
| Cell Line | IC50 (µM) |
| HEK-293 | 86.9 ± 1.4[1] |
| HL-7702 | 147.7 ± 3.3[1] |
| PBMC | 125.6 ± 2.8[1] |
Table 3: In Vivo Efficacy of this compound in a MIA PaCa-2 Pancreatic Cancer Xenograft Model
| Parameter | Observation |
| Animal Model | BALB/c mice[1][5] |
| Xenograft Model | Renal capsule xenograft[1][5] |
| Treatment | 68 mg/kg this compound, intraperitoneal administration for 2 weeks[1][5] |
| Tumor Growth | Complete inhibition of tumor growth[1][5] |
| Biomarker Changes (Immunohistochemistry) | - Reduced c-Raf levels[1][5] - Reduced p-ERK levels[1][5] |
| Apoptosis (TUNEL Assay) | Increased number of apoptotic cells[1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
Pancreatic Carcinoma: MIA PaCa-2 (KRasG12C), CFPAC-1 (KRasG12V), BxPC-3 (wild-type KRas).
-
Non-Cancerous: HEK-293 (human embryonic kidney), HL-7702 (human liver).
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound by dissolving it in DMSO (e.g., 10 mg/mL).[1] Further dilute with sterile, double-distilled water to the desired concentrations.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
3. Tumor Xenograft Model
-
Animal Model: Use 6-8 week old female BALB/c nude mice.
-
Cell Preparation: Harvest MIA PaCa-2 cells during the logarithmic growth phase and resuspend them in serum-free medium.
-
Tumor Cell Implantation (Renal Capsule Xenograft):
-
Anesthetize the mouse.
-
Make a small flank incision to expose the kidney.
-
Gently exteriorize the kidney and inject 1 x 10⁶ MIA PaCa-2 cells in a volume of 20-50 µL under the renal capsule.
-
Return the kidney to the abdominal cavity and suture the incision.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO and further diluted in sterile saline).
-
Once tumors are established (e.g., palpable), randomize the mice into control and treatment groups.
-
Administer this compound at a dose of 68 mg/kg via intraperitoneal (i.p.) injection daily for 14 consecutive days.[1][5]
-
Administer the vehicle solution to the control group.
-
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
Caption: Experimental workflow for the tumor xenograft study.
4. Immunohistochemistry (IHC)
-
Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against c-Raf and phospho-ERK overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Add streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a microscope.
5. TUNEL Assay (Apoptosis Detection)
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Follow the manufacturer's instructions for deparaffinization, rehydration, and proteinase K digestion of the tumor sections.
-
Incubate the sections with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Mount the sections with a mounting medium containing DAPI (for nuclear counterstaining).
-
Visualize the apoptotic cells (green fluorescence) and total nuclei (blue fluorescence) using a fluorescence microscope.
-
Quantify the percentage of apoptotic cells.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. Always adhere to institutional guidelines for animal care and use.
References
- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Spiclomazine hydrochloride stability in cell culture media
Welcome to the technical support center for spiclomazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the stability and handling of this compound in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in an organic solvent such as DMSO to prepare a high-concentration stock solution. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare the final working concentration of this compound in cell culture media?
A2: To prepare the final working concentration, the DMSO stock solution should be serially diluted in pre-warmed (37°C) cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing. This minimizes the risk of the compound precipitating out of solution, a common issue with hydrophobic molecules when transferred to an aqueous environment. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: Is there any data on the stability of this compound in cell culture media at 37°C?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media over time at 37°C. The common practice in published research is to prepare fresh dilutions of spiclomazine from a frozen DMSO stock immediately before each experiment. This suggests that for optimal and reproducible results, it is advisable to minimize the time the compound spends in the aqueous culture medium before being added to the cells. For long-term experiments, this may involve replacing the media with freshly prepared spiclomazine solution at regular intervals.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to be a potent inhibitor of mutant KRAS(G12C). By inhibiting KRAS, it subsequently suppresses downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring the KRAS(G12C) mutation.
Troubleshooting Guides
Issue 1: Precipitate forms in the cell culture medium upon addition of this compound stock solution.
-
Question: I observed a cloudy precipitate in my cell culture medium immediately after adding the this compound DMSO stock. What could be the cause and how can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it has lower solubility.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of spiclomazine in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the compound solution dropwise while gently vortexing the medium.[1] |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1][2] |
| High DMSO Concentration | While spiclomazine is soluble in DMSO, a high final concentration of DMSO in the aqueous medium can still lead to solubility issues for the compound itself. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. A concentration of 0.1% is often recommended to minimize both solubility issues and solvent toxicity to cells. |
Issue 2: Inconsistent experimental results with this compound treatment.
-
Question: I am observing high variability in the biological effects of this compound between experiments. What could be the reason?
-
Answer: Inconsistent results can often be traced back to issues with compound stability and handling.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Stock Solution | Repeated freeze-thaw cycles or improper storage of the DMSO stock solution can lead to degradation of spiclomazine. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always store the stock solution at the recommended temperature (-20°C for short-term, -80°C for long-term). |
| Degradation in Culture Media | Spiclomazine may not be stable in the aqueous, nutrient-rich environment of cell culture media at 37°C over extended periods. | Prepare fresh working solutions of spiclomazine immediately before each experiment. For long-duration experiments (e.g., over 24 hours), consider replacing the medium with a freshly prepared solution of the compound at regular intervals. |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. | To mitigate this, consider using low-retention plasticware or pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental setup. |
| Incomplete Solubilization | If the compound is not fully dissolved in the DMSO stock, the actual concentration will be lower and variable. | Ensure the spiclomazine is completely dissolved in the DMSO stock. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. Visually inspect the solution for any particulates before use.[2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Acetonitrile (HPLC grade)
- Formic acid (HPLC grade)
- C18 reverse-phase HPLC column
- HPLC system with UV or Mass Spectrometry (MS) detector
2. Preparation of Solutions:
- Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
3. Experimental Procedure:
- Dispense 1 mL of each working solution into triplicate wells of a 24-well plate.
- Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
- At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after preparation.
- To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins and extract the compound.
- Vortex the samples vigorously for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
- Mobile Phase A: Water with 0.1% formic acid.[3]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
- Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants (e.g., 5% to 95% B over 5 minutes).[3]
- Flow Rate: 0.4 mL/min.[3]
- Injection Volume: 5 µL.[3]
- Detection: UV detector at a suitable wavelength for spiclomazine or MS detector.
5. Data Analysis:
- Calculate the peak area of the this compound peak at each time point.
- Determine the percentage of the compound remaining at each time point relative to the 0-hour time point.
- Plot the percentage of spiclomazine remaining versus time to visualize the stability profile.
Experimental Workflow for Stability Assessment
References
Technical Support Center: Optimizing Spiclomazine Hydrochloride for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of Spiclomazine hydrochloride. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antipsychotic and antitumor agent. Its primary antitumor mechanism of action is the inhibition of KRas, a key protein in cellular signaling pathways that control cell growth, proliferation, and survival. This compound has been shown to preferentially inhibit cancer cells with activating KRas mutations by attenuating Ras-GTP activity and its downstream signaling cascades, such as the MAPK pathway. This selective action leads to the induction of apoptosis (programmed cell death) in cancer cells.
Q2: In which solvent should I dissolve this compound and how should I store the stock solution?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical IC50 range for this compound in cancer cell lines?
The IC50 of this compound can vary depending on the cell line and the duration of treatment. For KRas-driven pancreatic cancer cell lines, IC50 values have been reported to range from 19.7 µM to 74.2 µM after 48 hours of treatment. It is crucial to determine the specific IC50 for your cell line of interest under your experimental conditions.
Q4: Which cell viability assay should I use for IC50 determination of this compound?
Both colorimetric assays, like the MTT assay, and luminescent assays, such as the CellTiter-Glo® assay, are suitable for determining the IC50 of this compound. The MTT assay is a cost-effective method that measures mitochondrial metabolic activity. The CellTiter-Glo® assay, while more expensive, offers higher sensitivity and a simpler "add-mix-measure" protocol by quantifying ATP levels, which is a direct indicator of cell viability. The choice of assay may depend on the available equipment and the specific characteristics of the cell line being used.
Q5: How important is cell seeding density in my IC50 experiment?
Cell seeding density is a critical parameter that can significantly influence the determined IC50 value. It is essential to optimize the seeding density for each cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection. A suboptimal cell number can lead to inaccurate and irreproducible results.
Troubleshooting Guides
Troubleshooting the MTT Assay
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: The cell suspension was not homogenous during plating.2. Pipetting errors: Inaccurate volumes of cells, media, or reagents.3. Edge effects: Increased evaporation in the outer wells of the plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating.2. Calibrate pipettes regularly and use a multichannel pipette for consistency.3. Avoid using the outermost wells or fill them with sterile PBS or media. |
| Low absorbance readings | 1. Low cell number: The initial seeding density was too low.2. Short incubation time with MTT reagent: Insufficient time for formazan crystal formation.3. Incomplete dissolution of formazan crystals: Crystals are not fully solubilized. | 1. Optimize cell seeding density through a titration experiment.2. Increase the incubation time with the MTT reagent (up to 4 hours).3. Ensure complete dissolution by gentle shaking and visual confirmation. |
| High background absorbance | 1. Contamination: Bacterial or yeast contamination can reduce the MTT reagent.2. Phenol red interference: Phenol red in the culture medium can contribute to the absorbance reading. | 1. Maintain sterile technique and check for contamination microscopically.2. Use phenol red-free medium during the MTT incubation step. |
Troubleshooting the CellTiter-Glo® Assay
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Non-homogenous cell suspension.2. Incomplete cell lysis: Insufficient mixing after adding the reagent.3. Temperature gradients: Plate not equilibrated to room temperature. | 1. Ensure a single-cell suspension and mix thoroughly before plating.2. Mix the plate on an orbital shaker for at least 2 minutes after reagent addition.3. Allow the plate to equilibrate to room temperature for 30 minutes before adding the reagent. |
| Low luminescent signal | 1. Low cell number: Seeding density is too low for detection.2. ATP degradation: Delay in reading the plate after reagent addition. | 1. Perform a cell titration to determine the optimal seeding density.2. Read the luminescence within the recommended time frame (usually 10-20 minutes after reagent addition). |
| High background luminescence | 1. Contamination: Microbial contamination will contribute to the ATP pool.2. Serum interference: High serum concentrations can contain ATPases. | 1. Maintain strict aseptic technique throughout the experiment.2. If high background persists, consider reducing the serum concentration during the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in high-quality, sterile DMSO to a final concentration of 10 mM.
-
Gently vortex until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Serial Dilution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your dose-response curve.
-
It is recommended to perform a broad-range dose-response experiment first (e.g., 0.1 µM to 100 µM) to identify the approximate IC50, followed by a narrower range for more precise determination.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Protocol 2: IC50 Determination using the MTT Assay
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture and perform a cell count to ensure viability is >95%.
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a "no-cell" blank (medium only) and a "vehicle control" (cells treated with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
After overnight incubation, carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 3: IC50 Determination using the CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
CellTiter-Glo® Assay:
-
After the drug treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence (from "no-cell" control wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation
Table 1: Recommended Seeding Densities for Pancreatic Cancer Cell Lines in a 96-well Plate
| Cell Line | Seeding Density (cells/well) |
| PANC-1 | 3,000 - 5,000 |
| MIA PaCa-2 | 3,000 - 5,000 |
| BxPC-3 | 4,000 - 6,000 |
| Capan-2 | 5,000 - 8,000 |
| Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line and experimental condition. |
Table 2: this compound IC50 Values in Pancreatic Cancer Cell Lines (48h Treatment)
| Cell Line | Reported IC50 Range (µM) |
| KRas-mutant Pancreatic Cancer Lines | 19.7 - 74.2 |
| Data from published literature. Actual IC50 values may vary. |
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified KRAS signaling pathway and the inhibitory action of Spiclomazine HCl.
Addressing Spiclomazine hydrochloride cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing Spiclomazine hydrochloride cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine derivative that has demonstrated antipsychotic effects and, more recently, anticancer properties.[1] Its primary anticancer mechanism of action involves the inhibition of KRas, a key protein in cellular signaling pathways that regulate cell growth and survival.[2][3] Spiclomazine is believed to bind to an intermediate conformation of activated Ras, preventing it from sending pro-growth signals.[2] This leads to the suppression of downstream signaling pathways like the MAPK/ERK pathway, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
Studies have shown that this compound displays preferential cytotoxicity towards cancer cells, particularly those with KRas mutations, while exhibiting significantly less toxicity to normal cells.[1][6] For instance, normal human embryonic kidney (HEK-293) and liver (HL-7702) cells have been found to be more resistant to the growth-inhibiting effects of Spiclomazine compared to pancreatic carcinoma cell lines.[7]
Q3: Why is this compound less cytotoxic to normal cells?
The reduced cytotoxicity of Spiclomazine in normal cells is thought to be due to their inherent protective mechanisms against oxidative stress.[6] Spiclomazine treatment can lead to an elevation of reactive oxygen species (ROS), which contributes to its apoptotic effect in cancer cells.[1][4] Normal cells may possess more efficient ROS detoxification systems, thus mitigating the cytotoxic effects of the compound.[6]
Q4: What are the typical IC50 values of this compound in normal versus cancer cell lines?
The 50% inhibitory concentration (IC50) values demonstrate the differential cytotoxicity of Spiclomazine. In pancreatic cancer cell lines like CFPAC-1 and MIA PaCa-2, the IC50 values after 48 hours of treatment are approximately 15.2 µg/mL (31.5 µM) and 12.9 µg/mL (26.8 µM), respectively.[1] In contrast, the IC50 values for the normal cell lines HEK-293 and HL-7702 are significantly higher, at 41.9 µg/mL (86.9 µM) and 71.2 µg/mL (147.7 µM), respectively, indicating lower toxicity.[1]
Q5: What signaling pathway is primarily affected by this compound in the context of apoptosis?
Spiclomazine induces apoptosis primarily through the intrinsic mitochondrial pathway.[1] This is characterized by a reduction in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the activation of caspase-9 and caspase-3.[1] Furthermore, Spiclomazine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7]
Data Summary
Table 1: Comparative Cytotoxicity of this compound
| Cell Line Type | Cell Line Name | IC50 (µg/mL) after 48h | IC50 (µM) after 48h |
| Pancreatic Carcinoma | CFPAC-1 | 15.2 ± 2.0 | 31.5 ± 2.0 |
| Pancreatic Carcinoma | MIA PaCa-2 | 12.9 ± 0.9 | 26.8 ± 0.9 |
| Normal Human Embryonic Kidney | HEK-293 | 41.9 ± 1.4 | 86.9 ± 1.4 |
| Normal Human Liver | HL-7702 | 71.2 ± 3.3 | 147.7 ± 3.3 |
Data sourced from Zhao et al., 2013.[1]
Experimental Protocols and Troubleshooting
This section provides detailed protocols for key experiments to assess this compound cytotoxicity, along with troubleshooting guides to address common issues.
Assessment of Cell Viability using MTT Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
Troubleshooting Guide: MTT Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in control wells | - Media components (e.g., phenol red) interfering with the assay.[8]- Contamination of media with bacteria or yeast. | - Use phenol red-free media during the assay.[8]- Ensure sterile technique and check media for contamination before use. |
| Low absorbance readings | - Cell seeding density is too low.- Insufficient incubation time with MTT. | - Optimize and increase the initial cell seeding density.- Increase the incubation time with the MTT reagent until a visible purple precipitate forms. |
| Inconsistent results between replicates | - Inaccurate pipetting.- Incomplete dissolution of formazan crystals.[8] | - Ensure accurate and consistent pipetting.- Increase incubation time with the solubilization solvent and ensure thorough mixing.[3][8] |
| Higher than expected viability at high drug concentrations | - this compound may have antioxidant properties that directly reduce MTT.[8] | - Test Spiclomazine in a cell-free system with MTT to check for direct reduction.[8]- Consider using an alternative viability assay such as the LDH assay.[8] |
Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase, as trypsin with EDTA can interfere with the assay.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Troubleshooting Guide: Annexin V/PI Staining
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V positive cells in the negative control group | - Cells are over-confluent or were handled too harshly during harvesting.[1]- Spontaneous apoptosis due to nutrient deprivation. | - Ensure cells are in the logarithmic growth phase and handle them gently.[1]- Use fresh culture medium. |
| No Annexin V positive cells in the treated group | - The concentration of Spiclomazine or the treatment duration was insufficient to induce apoptosis.[1]- Apoptotic cells in the supernatant were discarded. | - Perform a dose-response and time-course experiment to determine optimal conditions.[1]- Always collect the supernatant along with the adherent cells.[1] |
| Most cells are Annexin V and PI positive (late apoptosis/necrosis) | - The drug concentration or incubation time is too high, leading to rapid cell death. | - Reduce the concentration of Spiclomazine or shorten the incubation time to capture early apoptotic events. |
| Fluorescence compensation issues | - Incorrect setup of single-color controls. | - Always include unstained, Annexin V-only, and PI-only stained cells to set up proper compensation.[1] |
Western Blot Analysis of Apoptotic Proteins
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide: Western Blot
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal | - Insufficient protein loaded.[9]- Low primary antibody concentration.[10] | - Increase the amount of protein loaded onto the gel.[9]- Optimize the primary antibody concentration and consider overnight incubation at 4°C.[10] |
| High background | - Insufficient blocking.[10]- Secondary antibody concentration is too high. | - Increase the blocking time or try a different blocking agent.[10][11]- Optimize the secondary antibody dilution. |
| Non-specific bands | - Primary antibody is not specific enough.[9]- Protein degradation.[9] | - Use a different primary antibody from a reputable source.- Ensure fresh protease inhibitors are used during protein extraction and keep samples on ice.[9] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 4. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Improving the Bioavailability of Spiclomazine Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Spiclomazine hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of KRas, a key protein in cellular signaling pathways that is often mutated in various cancers.[1][2][3][4] It has shown anti-tumor activity, particularly in pancreatic cancer models, by attenuating KRas-GTP activity and its downstream signaling through the MAPK pathway.[1][2] Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility, which can significantly limit its oral bioavailability. Poor bioavailability can lead to low drug exposure at the target site, resulting in reduced efficacy and high inter-individual variability in in vivo studies.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5][6][7]
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Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability
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Class III: High Solubility, Low Permeability
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Class IV: Low Solubility, Low Permeability
The BCS classification of this compound has not been publicly reported. However, based on the characteristics of many kinase inhibitors, it is likely to be a BCS Class II or Class IV compound, meaning its absorption is limited by its poor solubility.[8] Knowing the BCS class is crucial for selecting an appropriate bioavailability enhancement strategy.
Q3: What are the common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve its dissolution rate. Techniques include micronization and nanosizing.
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs. Examples include:
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids.
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Nanostructured Lipid Carriers (NLCs): A modification of SLNs with a less ordered lipid core, allowing for higher drug loading.
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Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[9]
-
-
Solid Dispersions: The drug is dispersed in an inert carrier matrix at the solid state, often in an amorphous form, which has higher solubility than the crystalline form.[10]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low and variable drug exposure in vivo after oral administration. | Poor aqueous solubility and dissolution rate of this compound. | 1. Formulation Enhancement: Develop an enabling formulation such as solid lipid nanoparticles (SLNs), a solid dispersion, or a self-emulsifying drug delivery system (SEDDS). 2. Particle Size Reduction: If using a suspension, ensure the particle size is in the micron or sub-micron range. |
| Drug precipitation out of solution during formulation. | The chosen solvent system is not optimal for this compound. | 1. Co-solvent System: Experiment with a co-solvent system (e.g., water with PEG 400, propylene glycol, or ethanol) to increase solubility. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the formulation to a range where its solubility is maximized. |
| Inconsistent results between different batches of formulation. | Variability in the formulation manufacturing process. | 1. Standardize Protocol: Strictly adhere to a standardized and well-documented protocol for formulation preparation. 2. Process Parameter Control: Precisely control critical process parameters such as homogenization speed and time, sonication energy, and temperature. |
| Low drug loading or entrapment efficiency in lipid nanoparticles. | Poor affinity of this compound for the lipid matrix. | 1. Lipid Screening: Screen a variety of solid lipids with different chemical structures to find one with better compatibility with the drug. 2. Surfactant Optimization: Optimize the type and concentration of the surfactant to improve drug encapsulation. |
III. Quantitative Data Summary
While specific oral bioavailability data for this compound is not publicly available, the following table presents hypothetical yet realistic data based on improvements typically observed for BCS Class II/IV drugs when formulated using various enhancement strategies.
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 100 (Reference) |
| Micronized Suspension | 10 | 100 ± 25 | 1.5 | 450 ± 100 | 225 |
| Solid Lipid Nanoparticles (SLNs) | 10 | 250 ± 50 | 1.0 | 1200 ± 200 | 600 |
| Solid Dispersion | 10 | 200 ± 40 | 1.0 | 1000 ± 150 | 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
IV. Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization and ultrasonication method for preparing SLNs.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained. Maintain the temperature.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
Sonication:
-
Immediately sonicate the pre-emulsion using a probe sonicator for 5-15 minutes to reduce the particle size to the nanometer range. The sonication parameters (power and time) should be optimized.
-
-
Cooling and SLN Formation:
-
Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency and drug loading by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
V. Visualizations
Signaling Pathway
References
- 1. RAS-MAPK Pathway - Creative BioMart [creativebiomart.net]
- 2. Spiclomazine HCl | TargetMol [targetmol.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. cdn.who.int [cdn.who.int]
- 8. cdn.who.int [cdn.who.int]
- 9. KEGG DRUG: this compound [genome.jp]
- 10. Dissolution and oral bioavailability enhancement of praziquantel by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Spiclomazine hydrochloride stock solutions
This technical support center provides guidance on the proper handling and storage of Spiclomazine hydrochloride stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: For optimal stability, stock solutions should be stored at low temperatures. The recommended storage conditions are summarized in the table below.[2][3]
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change in the stock solution may indicate degradation. It is recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experiments. The phenothiazine ring system, present in Spiclomazine, is susceptible to oxidation, which can lead to the formation of colored degradation products.
Q4: Can I store my this compound stock solution at room temperature?
A4: It is not recommended to store this compound stock solutions at room temperature for extended periods. Storage at higher temperatures can accelerate the rate of degradation. For short-term use during an experiment, keeping the solution on ice is advisable.
Q5: Should I protect my this compound stock solution from light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from powder. 2. Ensure proper storage conditions (see Table 1). 3. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Precipitate observed in the solution after thawing | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate does not dissolve, it may be a sign of degradation, and a fresh stock should be prepared. 3. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Visible color change in the stock solution | Oxidation of the Spiclomazine molecule. | 1. Discard the solution. 2. Prepare a fresh stock solution using high-purity, anhydrous DMSO. 3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Shelf-Life |
| -80°C | DMSO | Up to 6 months[2][3] |
| -20°C | DMSO | Up to 1 month[2][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage or -20°C for short-term storage).
-
Protocol for Assessing Stock Solution Stability (Example)
This protocol outlines a general method to assess the stability of your this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound stock solution aliquots
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer, to be optimized)
-
Reference standard of this compound
-
-
Procedure:
-
Time-Zero Analysis:
-
Immediately after preparing the fresh stock solution, dilute an aliquot to a known concentration within the linear range of the HPLC detector.
-
Inject the diluted sample into the HPLC system and record the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Stability Study:
-
Store the remaining aliquots under the desired conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each storage condition.
-
Prepare a diluted sample in the same manner as the time-zero sample.
-
Inject the sample into the HPLC and record the peak area.
-
-
Data Analysis:
-
Compare the peak area of the aged samples to the time-zero sample to determine the percentage of the remaining active compound.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
-
Visualizations
Caption: Hypothetical degradation pathway of Spiclomazine via oxidation.
Caption: Workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Spiclomazine Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiclomazine hydrochloride. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the KRAS(G12C) mutation. It functions by covalently binding to the cysteine residue of the mutated KRAS protein, locking it in an inactive GDP-bound state.[1] This inhibition leads to the downregulation of downstream signaling pathways, primarily the MAPK (MEK/ERK) and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation. Spiclomazine has been shown to induce cell cycle arrest at the G2 phase and promote apoptosis through the intrinsic mitochondrial pathway.[2][3]
Q2: Our cancer cell line, initially sensitive to Spiclomazine, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
Resistance to KRAS(G12C) inhibitors like Spiclomazine can be broadly categorized into two main types:
-
On-target resistance: This involves alterations to the KRAS protein itself.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.
-
Bypass signaling through Receptor Tyrosine Kinases (RTKs): Upregulation or activating mutations in RTKs such as EGFR, MET, or FGFR can reactivate the MAPK and/or PI3K/AKT pathways.[4][6]
-
Activation of downstream signaling components: Mutations in genes downstream of KRAS, such as BRAF, MEK (MAP2K1), or PIK3CA, can lead to constitutive pathway activation.[4][7]
-
Loss of tumor suppressors: Inactivation of tumor suppressor genes like PTEN or NF1 can contribute to resistance.[4]
-
Histologic transformation: In some cases, the cancer cells may change their phenotype, for example, from adenocarcinoma to squamous cell carcinoma, which may be less dependent on the original oncogenic driver.[4]
-
Q3: How can we experimentally investigate the mechanism of resistance in our cell line?
To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Genomic Analysis:
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing on both the parental (sensitive) and resistant cell lines to identify acquired mutations in KRAS and other key cancer-related genes.
-
-
Protein Expression and Pathway Activation Analysis:
-
Western Blotting: Compare the protein levels and phosphorylation status of key signaling molecules in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-mTOR) pathways between sensitive and resistant cells, both at baseline and after Spiclomazine treatment. Also, assess the expression levels of various RTKs.
-
Co-Immunoprecipitation: Investigate potential changes in protein-protein interactions that might indicate the formation of new signaling complexes.
-
-
Phenotypic Assays:
-
Cell Viability and Apoptosis Assays: Confirm the resistant phenotype and assess whether the resistance is due to increased survival or proliferation.
-
Colony Formation and Migration/Invasion Assays: Evaluate long-term survival and metastatic potential of the resistant cells.
-
Troubleshooting Guides
Problem 1: Decreased potency of Spiclomazine in our cell viability assay.
| Possible Cause | Suggested Action |
| Development of on-target resistance (secondary KRAS mutation or amplification). | 1. Sequence the KRAS gene in the resistant cell line to check for new mutations. 2. Perform qPCR or FISH to assess KRAS gene copy number. |
| Activation of bypass signaling pathways. | 1. Perform a phospho-RTK array to screen for upregulated receptor tyrosine kinases. 2. Conduct Western blotting for key downstream effectors (p-ERK, p-AKT) to see if signaling is reactivated despite KRAS inhibition. |
| Experimental variability. | 1. Verify the concentration and integrity of the Spiclomazine stock solution. 2. Ensure consistent cell seeding density and assay conditions. 3. Use a fresh batch of cells from a frozen stock to rule out culture-related artifacts. |
Problem 2: Western blot shows persistent p-ERK and/or p-AKT signaling in the presence of Spiclomazine.
| Possible Cause | Suggested Action |
| Reactivation of signaling through upstream RTKs. | 1. Treat resistant cells with Spiclomazine in combination with inhibitors of EGFR (e.g., Cetuximab), MET (e.g., Crizotinib), or FGFR (e.g., Pemigatinib) and assess p-ERK/p-AKT levels by Western blot. 2. Use siRNA to knock down specific RTKs and observe the effect on signaling. |
| Acquired mutations in downstream signaling molecules. | 1. Sequence genes such as BRAF, MAP2K1 (MEK1), NRAS, and PIK3CA in the resistant cell line. |
| Ineffective inhibition of KRAS. | 1. Perform a KRAS activity assay (e.g., GTP-RAS pulldown) to confirm that Spiclomazine is still inhibiting KRAS(G12C) in the resistant cells. |
Data Presentation
Table 1: Hypothetical IC50 Values of Spiclomazine in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Spiclomazine IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Clone 1 | 8.2 | 16.4 |
| Resistant Clone 2 | 15.5 | 31.0 |
Table 2: Summary of Potential Combination Therapies to Overcome Spiclomazine Resistance
| Combination Partner | Target | Rationale |
| Cetuximab | EGFR | To block EGFR-mediated bypass signaling. |
| Crizotinib | MET | To inhibit MET amplification-driven resistance. |
| Trametinib | MEK | To vertically inhibit the MAPK pathway downstream of KRAS. |
| Alpelisib | PI3Kα | To block the PI3K/AKT pathway, a common escape route. |
| Palbociclib | CDK4/6 | To target cell cycle progression, which can be a resistance mechanism. |
| Pembrolizumab | PD-1 | To enhance anti-tumor immunity, as KRAS inhibition can modulate the tumor microenvironment. |
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating and overcoming Spiclomazine resistance.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plate
-
Cancer cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Spiclomazine in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[2][4][8][9]
Annexin V-FITC/PI Apoptosis Assay
This protocol is for quantifying apoptosis using flow cytometry.
Materials:
-
6-well plate
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Spiclomazine for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10][11][12][13]
Western Blotting
This protocol is for detecting specific proteins in a cell lysate.
Materials:
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Spiclomazine as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[14][15][16]
Co-Immunoprecipitation (Co-IP)
This protocol is for studying protein-protein interactions.
Materials:
-
Cell culture dishes
-
Non-denaturing lysis buffer
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with magnetic beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.[17][18][19][20]
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Immunohistochemistry Protocol for Paraffin-Embedded Tissue Sections | Cell Signaling Technology [cellsignal.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. static.igem.org [static.igem.org]
- 14. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 15. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Spiclomazine Hydrochloride vs. Other KRAS Inhibitors in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is a pivotal driver in pancreatic cancer, with mutations present in over 90% of cases, making it a critical therapeutic target.[1][2] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of targeted inhibitors, offering new hope for patients.[1] This guide provides a comparative analysis of spiclomazine hydrochloride against other prominent KRAS inhibitors, focusing on their mechanisms, preclinical and clinical data in pancreatic cancer.
Overview of KRAS Inhibition Strategies
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[3] Mutations in KRAS lock the protein in its active state, leading to uncontrolled cell division.[1] Current KRAS inhibitors can be broadly categorized based on the specific mutation they target and their mechanism of action. The most clinically advanced inhibitors, sotorasib and adagrasib, are covalent inhibitors that specifically target the KRAS G12C mutation.[4][5] However, the KRAS G12C mutation is only present in 1-2% of pancreatic cancers.[6][7] This highlights the need for inhibitors targeting other KRAS mutations, such as G12D and G12V, which are more prevalent in this disease.
This compound: A Preclinical Perspective
This compound is an investigational inhibitor that has shown preferential anti-tumor activity in mutant KRAS-driven pancreatic cancer models.[8][9] Unlike the mutation-specific covalent inhibitors, spiclomazine is proposed to work by "freezing the intermediate conformation of activated Ras," leading to the suppression of Ras-mediated signaling.[8][9]
Mechanism of Action
Spiclomazine's purported mechanism involves abrogating the KRAS-GTP level, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK).[8][9] This leads to cell cycle arrest and apoptosis in pancreatic cancer cells harboring KRAS mutations.[8][10] Preclinical studies suggest that spiclomazine displays selectivity for cancer cells with activated Ras signaling over normal cells.[8][9]
Preclinical Efficacy
In vitro studies have demonstrated that spiclomazine reduces the viability of various KRAS-mutant pancreatic cancer cell lines, with IC50 values ranging from 19.7 to 74.2 μM after 48 hours of treatment.[9] The compound has been shown to induce apoptosis and suppress migration and invasion of pancreatic cancer cells.[10][11] In a mouse xenograft model using MIA PaCa-2 cells, spiclomazine completely inhibited tumor growth.[8][9]
Clinically Evaluated KRAS G12C Inhibitors: Sotorasib and Adagrasib
Sotorasib and adagrasib are the first generation of KRAS inhibitors to receive regulatory approval for other cancer types and have been evaluated in clinical trials for pancreatic cancer patients with the KRAS G12C mutation.
Sotorasib (AMG 510)
Sotorasib is an irreversible inhibitor of KRAS G12C. In the CodeBreaK 100 clinical trial, sotorasib demonstrated meaningful anti-cancer activity in heavily pretreated patients with KRAS G12C-mutated advanced pancreatic cancer.[4][6]
Adagrasib (MRTX849)
Adagrasib is another potent and selective covalent inhibitor of KRAS G12C. The KRYSTAL-1 clinical trial showed encouraging clinical activity for adagrasib in patients with previously treated pancreatic ductal adenocarcinoma harboring the KRAS G12C mutation.[5][7]
Pan-RAS and Other Investigational Inhibitors
Recognizing the limitation of targeting only the G12C mutation, newer inhibitors are being developed to target a broader range of KRAS mutations or the active RAS protein itself.
Daraxonrasib (RMC-6236)
Daraxonrasib is a "pan-RAS" inhibitor that targets the active, "ON" state of multiple RAS isoforms.[12] This "molecular glue" works by forming a complex with RAS and cyclophilin A, blocking downstream signaling.[12] Early clinical data in patients with various solid tumors, including pancreatic cancer, have shown promising results.[13]
MRTX1133
MRTX1133 is an investigational inhibitor specifically targeting the KRAS G12D mutation, which is the most common KRAS alteration in pancreatic cancer. Preclinical studies in mouse models have demonstrated its potential, and it is currently being evaluated in a phase 1/2 clinical trial.[14]
Comparative Data Summary
The following tables summarize the available data for this compound and other key KRAS inhibitors in the context of pancreatic cancer.
Table 1: Preclinical Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (48h) | Reference |
| CFPAC-1 | G12V | 31.5 ± 2.0 µM | [10] |
| MIA PaCa-2 | G12C | 26.8 ± 0.9 µM | [10] |
| Multiple Lines | Various | 19.7 - 74.2 µM | [9] |
Table 2: Clinical Trial Data for KRAS G12C Inhibitors in Pancreatic Cancer
| Inhibitor | Trial Name | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Sotorasib | CodeBreaK 100 | 38 | 21.1% | 84.2% | 4.0 months | 6.9 months | [4][15][16] |
| Adagrasib | KRYSTAL-1 | 21 | 33.3% | 81.0% | 5.4 months | 8.0 months | [13][17] |
Table 3: Overview of Investigational KRAS Inhibitors
| Inhibitor | Target | Mechanism of Action | Development Stage | Key Findings (Pancreatic Cancer) | Reference |
| Daraxonrasib (RMC-6236) | Pan-RAS (active state) | Molecular Glue | Phase 1/2 | 20% partial response, 87% DCR in clinically evaluable patients. | [13] |
| MRTX1133 | KRAS G12D | Covalent Inhibitor | Phase 1/2 | Currently in clinical trials. | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The KRAS signaling pathway in pancreatic cancer.
Caption: Preclinical evaluation workflow for KRAS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of KRAS inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the KRAS inhibitor (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., KRAS, p-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: A specific number of pancreatic cancer cells (e.g., 1x10^6 MIA PaCa-2 cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The KRAS inhibitor is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry.
Conclusion
The landscape of KRAS-targeted therapies in pancreatic cancer is rapidly evolving. While this compound shows promise in preclinical models with its distinct mechanism of action, it is still in the early stages of development. In contrast, KRAS G12C-specific inhibitors like sotorasib and adagrasib have demonstrated clinical benefit in a subset of pancreatic cancer patients, establishing a proof-of-concept for targeting KRAS in this disease. The future of KRAS inhibition in pancreatic cancer will likely involve a multi-pronged approach, including the development of inhibitors against more prevalent mutations like G12D, pan-RAS inhibitors, and combination strategies to overcome resistance.[14][18] Continued research and clinical trials are essential to translate these promising preclinical findings into effective therapies for a broader population of pancreatic cancer patients.
References
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. onclive.com [onclive.com]
- 6. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 7. KRYSTAL-1: Adagrasib in Previously Treated Patients with Unresectable or Metastatic Pancreatic Cancer and Other Gastrointestinal Tumors with a KRAS G12C Mutation - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. letswinpc.org [letswinpc.org]
- 13. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mskcc.org [mskcc.org]
- 15. onclive.com [onclive.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. Immunotherapy may boost pancreatic cancer targeted therapy | Penn Medicine [pennmedicine.org]
A Comparative Analysis of Spiclomazine and Gemcitabine in Xenograft Models of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy and mechanisms of action of Spiclomazine, a targeted therapy, and Gemcitabine, a standard chemotherapeutic agent, in preclinical xenograft models of pancreatic cancer. The following analysis is based on published experimental data to inform researchers and drug development professionals on the differential performance of these two compounds.
Executive Summary
Spiclomazine, a novel inhibitor of activated KRas, demonstrates significant anti-tumor activity, particularly in pancreatic cancer models harboring KRas mutations. In direct comparative xenograft studies, Spiclomazine exhibited superior tumor growth inhibition compared to Gemcitabine, with a more favorable safety profile as indicated by less impact on animal body weight. While Gemcitabine remains a cornerstone of pancreatic cancer therapy, its efficacy is often limited by toxicity and the development of resistance. Spiclomazine's targeted approach presents a promising alternative, demonstrating a clear dependency on the mutational status of the KRas oncogene for its cytotoxic effects.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines (48h treatment)
| Cell Line | KRas Status | Spiclomazine (μM) | Gemcitabine (nM) |
| MIA PaCa-2 | G12C Mutant | 26.8 ± 0.9[1] | 25.00 ± 0.47 (72h)[2] |
| CFPAC-1 | G12V Mutant | 31.5 ± 2.0[1] | - |
| Capan-1 | G12V Mutant | 19.7 ± 0.6[1] | - |
| SW1990 | G12D Mutant | 14.1 ± 2.3[1] | - |
| BxPC-3 | Wild-Type | 74.2 ± 0.3[1] | - |
| PANC-1 | K12D Mutant | - | 48.55 ± 2.30 (72h)[2] |
Note: Gemcitabine IC50 values are typically in the nanomolar range, highlighting its high potency in vitro. Spiclomazine's efficacy is notably higher in KRas mutant cell lines compared to the wild-type.
Table 2: Comparative Efficacy in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Final Average Tumor Volume (mm³) | Change in Body Weight |
| Vehicle Control | - | - | 0% | ~1500 | + |
| Spiclomazine | 68 mg/kg, every other day for 2 weeks[3] | Intraperitoneal (i.p.) | Complete inhibition in 3/5 mice[3] | Markedly reduced[3] | No significant loss[3] |
| Gemcitabine | 60 mg/kg, every other day for 2 weeks[3] | Intraperitoneal (i.p.) | Less effective than Spiclomazine[3] | Significantly larger than Spiclomazine group[3] | Marked loss, including death[3] |
| Gemcitabine | 100 mg/kg, twice a week[4] | Intraperitoneal (i.p.) | 45%[4] | 825 ± 180[4] | -10%[4] |
Note: The data from different studies may have variations due to different experimental setups. The direct comparison from the same study[3] provides the most reliable comparative data.
Mechanisms of Action
Spiclomazine: This compound acts as a targeted inhibitor of activated KRas. It is predicted to bind to an intermediate conformation of KRas, preventing it from interacting with its downstream effectors. This leads to the abrogation of KRas-GTP levels and the subsequent inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway (c-Raf, MEK, ERK).[3][5] This disruption of a key oncogenic driver pathway leads to cell cycle arrest, primarily at the G2/M phase in pancreatic cancer cells, and induction of apoptosis.[3][5]
Gemcitabine: As a nucleoside analog of deoxycytidine, Gemcitabine exerts its cytotoxic effects by inhibiting DNA synthesis.[6] After being transported into the cell, it is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with dCTP for incorporation into DNA, leading to chain termination and apoptosis.[6] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further depleting the cell of essential building blocks for DNA replication.[6] Gemcitabine treatment is known to induce cell cycle arrest, primarily in the S phase.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of Spiclomazine or Gemcitabine for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was determined from the dose-response curves.
Xenograft Mouse Model of Pancreatic Cancer
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells are commonly used.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically utilized.
-
Tumor Implantation: 2 x 10^6 MIA PaCa-2 cells suspended in a solution like Matrigel are subcutaneously injected into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the start of treatment. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.[4]
-
Dosing Regimen:
-
Spiclomazine: Administered intraperitoneally (i.p.) at a dose of 68 mg/kg every other day.[3]
-
Gemcitabine: Administered intraperitoneally (i.p.) at a dose of 60-100 mg/kg on a schedule such as every other day or twice a week.[3][4]
-
Vehicle Control: A control group receives the vehicle solution following the same schedule.
-
-
Study Duration: The study is typically conducted over a period of 2 to 4 weeks.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry). Animal body weight is monitored throughout the study as an indicator of toxicity.
Conclusion
The comparative analysis of Spiclomazine and Gemcitabine in pancreatic cancer xenograft models reveals distinct profiles for each agent. Gemcitabine, a potent cytotoxic drug, demonstrates broad activity but is associated with significant toxicity. In contrast, Spiclomazine shows a more targeted efficacy, with a pronounced effect in KRas-mutant tumors and a more favorable safety profile in the preclinical models studied. These findings underscore the potential of targeted therapies like Spiclomazine to offer improved therapeutic windows for specific patient populations. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of Spiclomazine in the treatment of KRas-driven pancreatic cancer.
References
- 1. Synergistic Anticancer Effects of Gemcitabine with Pitavastatin on Pancreatic Cancer Cell Line MIA PaCa-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Spiclomazine Hydrochloride in 3D Spheroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anticancer effects of Spiclomazine hydrochloride with alternative compounds, supported by experimental data and detailed protocols for validation in 3D spheroid models.
Comparative Efficacy of Anticancer Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and comparable anticancer drugs. It is critical to note that the data for this compound is currently available only for 2D cell cultures. Data for other agents in both 2D and 3D models are provided to illustrate the typical increase in drug resistance observed in 3D spheroid models. This increased resistance is attributed to factors such as limited drug penetration and the presence of quiescent cell populations within the spheroid core.[1][2]
Table 1: IC50 Values of this compound in 2D Pancreatic Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | IC50 (µM) - 48h | Citation |
| Spiclomazine HCl | MIA PaCa-2 | G12C | 26.8 ± 0.9 | [2] |
| Spiclomazine HCl | CFPAC-1 | G12V | 31.5 ± 2.0 | [2] |
Table 2: Comparative IC50 Values of Standard Anticancer Drugs in 2D vs. 3D Pancreatic Cancer Models
| Compound | Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D Spheroid | Fold Increase | Citation |
| Cisplatin | PANC-1 | 3.25 ± 0.2 | 14.6 ± 1.6 | ~4.5x | [3] |
| Paclitaxel | MIA PaCa-2 | 0.000819 | 0.003803 (tumouroid) | ~4.6x | [4] |
| Gemcitabine | MIA PaCa-2 | 47.6 ± 25.2 | >200 | >4.2x | [5] |
| Sotorasib (AMG-510) | MIA PaCa-2 (G12C) | ~0.009 | Not Reported (resistance observed) | - | [6][7] |
| Doxorubicin | MIA PaCa-2 | 1.145 ± 0.008 | Not Reported (resistance observed) | - | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's anticancer effects in 3D spheroids.
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment plates.
-
Cell Preparation: Culture pancreatic cancer cells (e.g., MIA PaCa-2) in standard 2D culture flasks until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete culture medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh medium and perform a cell count. Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Spheroid Formation: Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment round-bottom plate.
-
Incubation: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 24-72 hours.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP as an indicator of metabolically active, viable cells within the spheroid.
-
Spheroid Treatment: After spheroid formation, carefully remove a portion of the old medium and add fresh medium containing the desired concentrations of this compound or comparator drugs. Include untreated spheroids as a negative control.
-
Incubation: Incubate the spheroids with the compounds for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Generation: Place the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Spheroid Treatment: Treat spheroids with this compound or other compounds as described in the cell viability assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 3D Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Signal Development: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for at least 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Drug Penetration Assay (Fluorescence Microscopy)
This protocol allows for the visualization of drug penetration into the spheroid core. A fluorescent compound or a fluorescently-labeled version of the drug of interest is required.
-
Spheroid Preparation: Generate spheroids as previously described.
-
Drug Incubation: Treat the spheroids with a fluorescent compound (e.g., Doxorubicin, which is naturally fluorescent) or a fluorescently labeled drug at a desired concentration.
-
Time-Course Analysis: At various time points (e.g., 2, 6, 24 hours), collect the spheroids.[1]
-
Washing: Gently wash the spheroids with PBS to remove excess fluorescent compound from the medium.
-
Imaging: Place the spheroids on a glass-bottom dish or slide. Image the spheroids using a confocal or fluorescence microscope. Acquire z-stack images to visualize the penetration depth of the fluorescent signal from the outer layers to the core of the spheroid.
-
Image Analysis: Analyze the fluorescence intensity across the diameter of the spheroid to quantify the extent of drug penetration over time.
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of mutant KRAS(G12C).[10] It acts by locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[11][12]
Caption: this compound inhibits the KRAS-RAF-MEK-ERK signaling pathway.
Experimental Workflow for 3D Spheroid Drug Efficacy Testing
The following diagram outlines the workflow for assessing the anticancer effects of a test compound in a 3D spheroid model.
Caption: Workflow for evaluating anticancer drug efficacy in 3D spheroids.
References
- 1. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. Tissue-Engineering the Fibrous Pancreatic Tumour Stroma Capsule in 3D Tumouroids to Demonstrate Paclitaxel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Irisin Enhances Doxorubicin-Induced Cell Apoptosis in Pancreatic Cancer by Inhibiting the PI3K/AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Spiclomazine Hydrochloride vs. First-Generation Antipsychotics: A Comparative Efficacy Review
A Note to Researchers: The following guide provides a comparative overview of spiclomazine hydrochloride and first-generation antipsychotics (FGAs). Crucially, while the user's query pertains to antipsychotic efficacy, the available scientific literature on this compound is predominantly focused on its potential as an anti-cancer agent. There is a notable absence of clinical trial data evaluating its efficacy as an antipsychotic. This guide will therefore detail the established properties of FGAs as antipsychotics and present the available experimental data for spiclomazine within its researched context of oncology.
First-Generation Antipsychotics (FGAs)
First-generation antipsychotics, also known as typical antipsychotics, have been a cornerstone in the management of psychosis since the 1950s.[1] Their primary therapeutic action is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Efficacy and Limitations
Placebo-controlled trials have consistently demonstrated the superiority of FGAs in suppressing psychotic symptoms.[1] However, their efficacy can be suboptimal, with few patients achieving complete symptom resolution.[1] While effective for positive symptoms, FGAs are generally considered to be less effective in treating the negative and cognitive symptoms of schizophrenia.[4] There is little to no difference in the overall efficacy among various approved FGAs.[1]
Common Side Effects
A significant drawback of FGAs is their propensity to cause extrapyramidal symptoms (EPS) due to the blockade of D2 receptors in the nigrostriatal pathway.[2][5] These movement-related side effects can include:
-
Akathisia (a state of agitation, distress, and restlessness)
-
Dystonia (involuntary muscle contractions)
-
Parkinsonism (symptoms resembling Parkinson's disease, such as tremor and rigidity)
-
Tardive dyskinesia (involuntary, repetitive body movements)[6]
Other notable side effects include hyperprolactinemia, sedation, and anticholinergic effects like dry mouth and blurred vision.[7]
Summary of First-Generation Antipsychotics
| Feature | Description |
| Primary Mechanism | Dopamine D2 receptor antagonism.[3][7] |
| Therapeutic Effects | Reduction of positive symptoms of psychosis (e.g., hallucinations, delusions).[2] |
| Examples | Chlorpromazine, Haloperidol, Fluphenazine, Perphenazine.[4] |
| Key Side Effects | Extrapyramidal symptoms (EPS), hyperprolactinemia, sedation.[5][6] |
This compound: An Investigational Compound
This compound is a phenothiazine derivative that has been investigated for various therapeutic properties. However, contemporary research has pivoted towards its potential as an anti-cancer agent, particularly in pancreatic cancer. To date, there are no significant clinical trials published that evaluate the efficacy of this compound for the treatment of psychosis.
Investigated Mechanism of Action in Oncology
In the context of cancer research, spiclomazine has been shown to induce apoptosis (programmed cell death) in pancreatic carcinoma cells.[3][8] Its mechanism of action in this setting involves:
-
Induction of Apoptosis: Spiclomazine treatment has been observed to lead to the cleavage of pro-caspase-3 and pro-caspase-9, key executioner and initiator caspases in the apoptotic cascade.[8]
-
Mitochondrial Pathway Involvement: The drug appears to activate the intrinsic mitochondrial apoptotic pathway. This is evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8]
-
Disruption of Mitochondrial Membrane Potential: Spiclomazine has been shown to cause a dose-dependent loss of mitochondrial membrane potential (ΔΨm).[8]
-
Suppression of Cancer Cell Viability, Migration, and Invasion: Studies have demonstrated that spiclomazine can reduce the viability of pancreatic cancer cells and inhibit their migration and invasion, key processes in cancer metastasis.[3][8]
Summary of Experimental Data for Spiclomazine (in Pancreatic Cancer Cells)
| Cell Line | Assay | Concentration | Result |
| CFPAC-1 | MTT Assay (48h) | 30 µg/mL | ~61.1% growth inhibition[8] |
| CFPAC-1 | MTT Assay (48h) | 40 µg/mL | ~76.4% growth inhibition[8] |
| CFPAC-1 | MTT Assay (48h) | 50 µg/mL | ~90.4% growth inhibition[8] |
| MIA PaCa-2 | MTT Assay (48h) | 30 µg/mL | ~79.3% growth inhibition[8] |
| MIA PaCa-2 | MTT Assay (48h) | 40 µg/mL | ~84.5% growth inhibition[8] |
| MIA PaCa-2 | MTT Assay (48h) | 50 µg/mL | ~93.6% growth inhibition[8] |
| CFPAC-1 | Mitochondrial Membrane Potential (ΔΨm) Loss | 0.5 x IC50 | 16.9% loss of ΔΨm[8] |
| CFPAC-1 | Mitochondrial Membrane Potential (ΔΨm) Loss | 1 x IC50 | 65.9% loss of ΔΨm[8] |
| MIA PaCa-2 | Mitochondrial Membrane Potential (ΔΨm) Loss | 0.5 x IC50 | 24.6% loss of ΔΨm[8] |
| MIA PaCa-2 | Mitochondrial Membrane Potential (ΔΨm) Loss | 1 x IC50 | 46.3% loss of ΔΨm[8] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway Targeted by First-Generation Antipsychotics
Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of FGAs.
Mitochondrial Apoptotic Pathway Influenced by Spiclomazine in Cancer Cells
References
- 1. effectivehealthcare.ahrq.gov [effectivehealthcare.ahrq.gov]
- 2. Medications for Schizophrenia: What Are the Pros and Cons, and How Do You Know Whatâs Right for Your Loved One? [webmd.com]
- 3. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Introduction - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Spiclomazine Hydrochloride's Pro-Apoptotic Efficacy in Pancreatic Cancer
A reproducible, mitochondria-mediated apoptotic pathway is induced by Spiclomazine hydrochloride in pancreatic cancer cells, positioning it as a noteworthy candidate for further investigation. This report provides a comparative guide on the pro-apoptotic effects of this compound against established and alternative therapeutic agents, namely Gemcitabine and the related phenothiazine derivative, Thioridazine. The presented data, experimental protocols, and signaling pathway visualizations are intended for researchers, scientists, and drug development professionals.
Reproducibility and Efficacy of this compound
This compound, a phenothiazine derivative, has demonstrated consistent pro-apoptotic effects across multiple pancreatic cancer cell lines, including CFPAC-1, MIA PaCa-2, BxPC-3, SW1990, and Capan-1.[1][2] The compound effectively induces cell death by triggering the intrinsic mitochondrial apoptotic pathway. This is characterized by a reduction in the mitochondrial membrane potential, an elevation of reactive oxygen species (ROS), and the subsequent activation of caspase-9 and caspase-3.[1][3][4] Notably, the cytotoxic effects of this compound are more pronounced in cancer cells than in normal human cell lines, suggesting a degree of cancer cell specificity.[1][4]
Comparative Quantitative Analysis
To provide a clear comparison of the pro-apoptotic potencies of this compound, Gemcitabine, and Thioridazine, the following tables summarize their half-maximal inhibitory concentrations (IC50) and the percentage of induced apoptotic cells in various pancreatic cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Time Point (hours) | Reference |
| Spiclomazine HCl | CFPAC-1 | 31.5 ± 2.0 | 48 | [1][3] |
| MIA PaCa-2 | 26.8 ± 0.9 | 48 | [1][3] | |
| Capan-1 | 19.7 ± 0.6 | 48 | [2] | |
| SW1990 | 14.1 ± 2.3 | 48 | [2] | |
| Gemcitabine | PANC-1 | ~60.8 (16 mg/L) | 48 | [5] |
| BxPC-3 | 0.0009 | 72 | [6] | |
| MIA PaCa-2 | 0.014 | 72 | [6] | |
| AsPC-1 | ~0.19 | 72 | [6] | |
| Thioridazine | NCI-N87 (Gastric) | Not specified | - | [7] |
| AGS (Gastric) | Not specified | - | [7] |
Note: Direct comparative studies of all three compounds in the same pancreatic cancer cell line under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Compound | Cell Line | Concentration | Time Point (hours) | % Apoptotic Cells (Early Apoptosis) | Reference |
| Spiclomazine HCl | CFPAC-1 | IC50 | 48 | 42.4 ± 0.5 | [1][3] |
| MIA PaCa-2 | IC50 | 48 | 82.8 ± 6.2 | [1][3] | |
| Gemcitabine | PANC-1 | 16 mg/L | 24 | 19.4 (DNA Fragmentation) | [5] |
| T3M4 | 0.04-20 µM | 24 | 51-54 | [8] | |
| PT45-P1 | 0.04-20 µM | 24 | 51-54 | [8] | |
| PancTu-1 | 0.04-20 µM | 24 | 22-25 | [8] | |
| Thioridazine | ECA-109 (Esophageal) | 15 µM | 12 | Significantly increased vs. control | [9] |
| TE-1 (Esophageal) | 15 µM | 12 | Significantly increased vs. control | [9] |
Signaling Pathways and Mechanisms of Action
The pro-apoptotic effects of this compound are mediated through the mitochondrial pathway. This is a common mechanism shared by many chemotherapeutic agents, including other phenothiazine derivatives like Thioridazine. Gemcitabine, a nucleoside analog, primarily induces apoptosis through its incorporation into DNA, leading to the inhibition of DNA synthesis and repair.
Below are diagrams illustrating the apoptotic signaling pathway of this compound and the general experimental workflow for assessing apoptosis.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: Experimental workflow for assessing pro-apoptotic effects.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, Gemcitabine, or Thioridazine) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The available data consistently demonstrate the pro-apoptotic efficacy of this compound in pancreatic cancer cell lines, operating through a reproducible mitochondrial-mediated mechanism. While direct comparative studies are limited, the compiled data suggests that this compound exhibits comparable, and in some cases, more potent pro-apoptotic activity than the standard-of-care agent, Gemcitabine, particularly in inducing a high percentage of early apoptotic cells. Its shared mechanism with other phenothiazine derivatives like Thioridazine further supports the reproducibility of its mode of action. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of this compound in the context of pancreatic cancer treatment.
References
- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spiclomazine Exhibits Selective Cytotoxicity Towards Cancer Cells Over Normal Cells
Spiclomazine, a novel therapeutic agent, demonstrates significant cytotoxic effects against various cancer cell lines, particularly those with KRas mutations, while exhibiting considerably lower toxicity towards healthy, normal cell lines. This selective targeting of cancer cells is primarily achieved through the induction of apoptosis via the intrinsic mitochondrial pathway and the disruption of key cellular signaling pathways essential for cancer cell proliferation and survival.
Comparative Cytotoxicity: A Quantitative Overview
The differential cytotoxic effect of Spiclomazine on cancerous versus non-cancerous cells is evident from the half-maximal inhibitory concentration (IC50) values obtained from various studies. IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
Data consistently shows that Spiclomazine inhibits the growth of pancreatic cancer cell lines at significantly lower concentrations than those required to inhibit normal human embryonic kidney (HEK-293) and liver (HL-7702) cells. For instance, after a 48-hour treatment, the IC50 values for pancreatic cancer cell lines such as MIA PaCa-2 and CFPAC-1 are substantially lower than those for HEK-293 and HL-7702 cells, highlighting a favorable therapeutic window.[1] One study reported IC50 values for five KRas-driven pancreatic cancer cell lines to be in the range of 19.7 to 74.2 µM after 48 hours of treatment, with no significant changes observed in normal cell lines.[2]
Here is a summary of the reported IC50 values for Spiclomazine in various cell lines:
| Cell Line | Cell Type | KRas Status | IC50 (µM) | Timepoint (h) |
| Cancer Cell Lines | ||||
| MIA PaCa-2 | Pancreatic Carcinoma | G12C Mutant | 19.7 - 74.2 (range for 5 cell lines) | 48 |
| CFPAC-1 | Pancreatic Carcinoma | G12V Mutant | 19.7 - 74.2 (range for 5 cell lines) | 48 |
| 31.5 ± 4.1 | 48 | |||
| BxPC-3 | Pancreatic Carcinoma | Wild-Type | 74.2 | 48 |
| Capan-1 | Pancreatic Carcinoma | G12V Mutant | 19.7 - 74.2 (range for 5 cell lines) | 48 |
| SW1990 | Pancreatic Carcinoma | G12T Mutant | 19.7 - 74.2 (range for 5 cell lines) | 48 |
| Normal Cell Lines | ||||
| HEK-293 | Human Embryonic Kidney | Not Applicable | 86.9 ± 1.4 | 48 |
| HL-7702 | Human Liver | Not Applicable | 147.7 ± 3.3 | 48 |
| PBMC | Peripheral Blood Mononuclear Cells | Not Applicable | 125.6 ± 2.8 | 48 |
Mechanism of Action: Induction of Apoptosis and Signaling Pathway Disruption
Spiclomazine's selective cytotoxicity is mediated by its ability to induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the intrinsic mitochondrial pathway, which is characterized by several key events:
-
Reduction of Mitochondrial Membrane Potential: Spiclomazine treatment leads to a decrease in the mitochondrial membrane potential, a critical step in the initiation of apoptosis.[3]
-
Generation of Reactive Oxygen Species (ROS): The drug elevates the levels of reactive oxygen species within the cancer cells, which can induce cellular damage and trigger apoptosis.[3]
-
Activation of Caspases: Spiclomazine activates key executioner caspases, namely caspase-3 and caspase-9, which are responsible for dismantling the cell during apoptosis.[3]
-
Regulation of Bcl-2 Family Proteins: The treatment also modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.
Furthermore, Spiclomazine has been shown to interfere with the KRas signaling pathway, which is frequently mutated and constitutively active in many cancers, including pancreatic cancer. By inhibiting this pathway, Spiclomazine effectively suppresses cancer cell proliferation, migration, and invasion. The downregulation of matrix metalloproteinases MMP-2 and MMP-9 is another mechanism by which Spiclomazine impedes cancer cell invasion.[3]
Caption: Spiclomazine-induced intrinsic apoptosis pathway.
Caption: Inhibition of the KRas signaling pathway by Spiclomazine.
Experimental Protocols
The cytotoxic effects of Spiclomazine have been evaluated using a panel of standard in vitro assays. Below are the detailed methodologies for the key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium was replaced with fresh medium containing various concentrations of Spiclomazine or vehicle control (DMSO).
-
Incubation: The plates were incubated for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and IC50 values were calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Cells were treated with Spiclomazine at its IC50 concentration for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were in late apoptosis or necrosis.
References
- 1. Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiclomazine induces apoptosis associated with the suppression of cell viability, migration and invasion in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dubious Case of Spiclomazine Hydrochloride as a Negative Control in Dopamine Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of dopamine receptor research, the selection of appropriate controls is paramount to the validity and reproducibility of experimental findings. A negative control compound, ideally structurally related to the test compounds but devoid of activity at the target receptor, is crucial for establishing baseline responses and identifying true agonist or antagonist effects. Spiclomazine hydrochloride, a phenothiazine derivative, has been occasionally considered for this role. However, a thorough evaluation of its pharmacological profile, or lack thereof in the context of dopamine receptors, alongside a comparison with more rigorously validated alternatives, is essential for robust assay design. This guide provides a critical comparison of this compound with a more suitable negative control candidate, propranolol, and furnishes detailed experimental protocols for the validation of any potential negative control for dopamine receptor studies.
The Case Against this compound
Spiclomazine belongs to the phenothiazine class of compounds. This structural family is well-known for its interaction with dopamine receptors, with many phenothiazines acting as potent antagonists.[1][2][3][4] This inherent characteristic of its chemical class raises a significant red flag regarding its suitability as a negative control. An ideal negative control should be inert at the receptor of interest. The phenothiazine scaffold of spiclomazine strongly suggests a high likelihood of interaction with dopamine receptors, which would confound experimental results.
A comprehensive search of the scientific literature reveals a significant lack of data on the direct interaction of spiclomazine with dopamine receptors. There are no published studies detailing its binding affinity (Ki) or functional activity (EC50/IC50) at any of the five dopamine receptor subtypes (D1-D5). The existing research on spiclomazine is predominantly focused on its anti-tumor properties, particularly its role in inducing apoptosis in cancer cells. Without empirical data demonstrating a lack of affinity and functional activity, the use of spiclomazine as a negative control in dopamine receptor assays is scientifically unfounded and risks the introduction of significant experimental artifacts.
A More Suitable Alternative: Propranolol
In contrast to spiclomazine, the beta-adrenergic receptor antagonist propranolol presents a more viable option as a negative control in dopamine receptor binding and functional assays. While it can have indirect effects on dopamine turnover in vivo, studies have shown that propranolol itself does not bind to dopamine receptors.[5] This lack of direct interaction makes it a much more reliable tool for establishing a true baseline in dopamine receptor assays.
Comparative Data Summary
The following table summarizes the available data for this compound and propranolol in the context of their use as negative controls in dopamine receptor studies. The stark lack of data for spiclomazine is a critical point of comparison.
| Compound | Chemical Class | Dopamine D1 Receptor Affinity (Ki) | Dopamine D2 Receptor Affinity (Ki) | Dopamine Receptor Functional Activity (EC50/IC50) | Suitability as a Negative Control |
| This compound | Phenothiazine | No data available | No data available | No data available | Not Recommended (High potential for off-target effects due to chemical class) |
| Propranolol | Beta-blocker | No significant binding reported | No significant binding reported | No significant functional activity reported | Recommended (Demonstrated lack of direct interaction) |
Experimental Protocols for Validating a Negative Control
To rigorously validate a compound as a negative control for dopamine receptor studies, a series of binding and functional assays must be performed. The following are detailed protocols for these essential experiments.
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This assay directly measures the ability of a test compound to bind to the dopamine receptor. A suitable negative control should exhibit no significant binding.
Objective: To determine the binding affinity (Ki) of the test compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: [3H]-SCH23390 (for D1 receptors) or [3H]-Spiperone (for D2 receptors).
-
Test compound (e.g., this compound, propranolol).
-
Positive control (unlabeled SCH23390 for D1, unlabeled haloperidol for D2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the cell membranes.
-
Add the serially diluted test compound or positive control to the wells. For determining non-specific binding, add a high concentration of the positive control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome for a Negative Control: The test compound should not displace the radioligand, resulting in a flat competition curve and an inability to calculate a meaningful IC50 or Ki value.
cAMP Functional Assay to Determine Functional Activity
This assay measures the effect of a compound on the downstream signaling of dopamine receptors. D1-like receptors typically increase cyclic adenosine monophosphate (cAMP) levels, while D2-like receptors decrease them. A negative control should not alter basal cAMP levels nor inhibit the effects of a known agonist.
Objective: To determine if the test compound has any agonist or antagonist activity at dopamine D1 or D2 receptors by measuring changes in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Dopamine (agonist).
-
Forskolin (to stimulate cAMP production in D2 receptor assays).
-
Test compound (e.g., this compound, propranolol).
-
Positive control antagonist (e.g., SCH23390 for D1, haloperidol for D2).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Plate reader compatible with the chosen assay kit.
Procedure for D1 Receptor (Gs-coupled):
-
Seed the D1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Add serial dilutions of the test compound or dopamine (for agonist mode) and incubate.
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of dopamine (e.g., EC80).
-
Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Procedure for D2 Receptor (Gi-coupled):
-
Seed the D2-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with assay buffer containing a phosphodiesterase inhibitor.
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add serial dilutions of the test compound or dopamine (for agonist mode) and incubate.
-
To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of dopamine (e.g., EC80).
-
Lyse the cells and measure intracellular cAMP levels.
-
Analyze the data to generate dose-response curves.
Expected Outcome for a Negative Control: The test compound should not produce a dose-dependent change in cAMP levels (no agonist activity) and should not shift the dose-response curve of dopamine (no antagonist activity).
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams, generated using the DOT language for Graphviz, illustrate the dopamine signaling pathways and a typical workflow for screening compounds against these receptors.
References
- 1. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. The effects of buspirone on occupancy of dopamine receptors and the rat gambling task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating KRAS as the Premier Target of Spiclomazine Hydrochloride: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Spiclomazine hydrochloride with leading alternatives in targeting the KRAS G12C mutation. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the recent development of targeted inhibitors has marked a significant breakthrough in the treatment of KRAS-mutant cancers. This compound has emerged as a potent inhibitor of the KRAS G12C mutation, a common driver in various cancers. This guide provides a comprehensive validation of KRAS as the primary target of this compound through a comparative analysis with two FDA-approved KRAS G12C inhibitors, Sotorasib and Adagrasib.
Performance Comparison of KRAS G12C Inhibitors
The efficacy of this compound against KRAS G12C is benchmarked against Sotorasib and Adagrasib based on their half-maximal inhibitory concentration (IC50) values in various cancer cell lines.
| Compound | Cell Line | KRAS Mutation | IC50 | Citation |
| This compound | MIA PaCa-2 | G12C | 19.7 - 74.2 μM | [1][2] |
| CFPAC-1 | G12V | 19.7 - 74.2 μM | [1][2] | |
| Capan-1 | G12V | 19.7 - 74.2 μM | [3] | |
| SW1990 | G12T | 19.7 - 74.2 μM | [3] | |
| Sotorasib (AMG-510) | NCI-H358 | G12C | ~0.006 μM | [4] |
| MIA PaCa-2 | G12C | ~0.009 μM | [4] | |
| NCI-H23 | G12C | 0.0818 μM | [4] | |
| Adagrasib (MRTX849) | KRAS G12C Mutant Cell Lines (Panel) | G12C | 10 - 973 nM (2D culture) | [5][6][7] |
| NCI-H358 | G12C | 14 nM (p-ERK inhibition) | [5] |
Experimental Validation Protocols
To ensure the robust validation of KRAS as the direct target, a series of key experiments are imperative. The following section details the protocols for these assays.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in a cellular context. The principle lies in the stabilization of a target protein upon ligand binding, leading to an increase in its thermal stability.
Protocol for this compound:
-
Cell Culture and Treatment: Culture MIA PaCa-2 (KRAS G12C) and BxPC-3 (wild-type KRAS) cells to 70-80% confluency.[1] Treat cells with either DMSO (vehicle control) or 12.5 μg/mL this compound for 8 hours.[1][3]
-
Cell Lysis: Harvest and lyse the cells to obtain the protein lysate.[1]
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration to induce protein denaturation and precipitation.
-
Protein Analysis: Separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble KRAS protein at each temperature using Western blotting with a KRAS-specific antibody. Increased thermal stability of KRAS in Spiclomazine-treated cells compared to control cells indicates direct binding.[1]
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of a drug candidate. The following protocol outlines a xenograft study to assess the anti-tumor activity of this compound.
Protocol for this compound:
-
Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[8]
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size.[9] Administer this compound intraperitoneally at a dose of 68 mg/kg for 2 weeks.[2][8]
-
Tumor Measurement: Monitor tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemical analysis for biomarkers of KRAS signaling (e.g., reduced c-Raf and p-ERK) and apoptosis (e.g., TUNEL staining).[2][8]
Downstream Signaling Analysis (Western Blot)
Inhibition of KRAS should lead to a reduction in the phosphorylation of downstream effector proteins in the MAPK signaling pathway.
Protocol:
-
Cell Treatment: Treat KRAS G12C mutant cancer cells with varying concentrations of the inhibitor (Spiclomazine, Sotorasib, or Adagrasib) for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins such as ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme and visualize the protein bands. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.[1]
Visualizing the Mechanism and Workflow
To further elucidate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: The KRAS signaling pathway and points of inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Spiclomazine hydrochloride versus other atypical antipsychotics for side effects
A comprehensive review of available scientific literature reveals that Spiclomazine hydrochloride is not a recognized atypical antipsychotic and lacks the necessary clinical or substantial preclinical data to support a side-effect comparison with established antipsychotic medications. Currently, the primary focus of research on this compound is in the field of oncology, specifically as a potential treatment for pancreatic cancer.
While a single preclinical study noted an "antipsychotic effect" in mice, this observation was mentioned in the context of determining lethal dosage for its primary investigation as an anti-tumor agent.[1] There is no evidence of this compound having undergone clinical trials for any psychiatric condition, nor are there published studies detailing its mechanism of action on dopamine or serotonin receptors, the primary targets of antipsychotic drugs.
Given the absence of data on this compound's use as an antipsychotic, this guide will instead provide a comparative overview of the side-effect profiles of established classes of antipsychotic medications: typical and atypical antipsychotics. This comparison is intended to serve the interests of researchers, scientists, and drug development professionals in the field of psychiatric pharmacology.
Typical vs. Atypical Antipsychotics: A Side-Effect Profile Comparison
The primary distinction between typical (first-generation) and atypical (second-generation) antipsychotics lies in their receptor binding profiles and, consequently, their side effects. Typical antipsychotics are potent antagonists of the dopamine D2 receptor, which, while effective in treating positive symptoms of psychosis (e.g., hallucinations, delusions), is also responsible for a higher incidence of extrapyramidal symptoms (EPS). Atypical antipsychotics, in contrast, exhibit a broader range of receptor activity, including a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors. This difference in mechanism is thought to contribute to their efficacy against a wider range of symptoms and a generally more favorable side-effect profile, particularly concerning motor-related issues.
Comparative Table of Common Side Effects
| Side Effect Category | Typical Antipsychotics | Atypical Antipsychotics |
| Extrapyramidal Symptoms (EPS) | High risk (dystonia, akathisia, parkinsonism) | Lower risk |
| Tardive Dyskinesia | Higher risk with long-term use | Lower risk, but still possible |
| Metabolic Side Effects | Lower risk | Higher risk (weight gain, dyslipidemia, type 2 diabetes) |
| Sedation | Variable, often high | Variable, often high |
| Anticholinergic Effects | Common (dry mouth, constipation, blurred vision) | Less common, but present with some agents |
| Orthostatic Hypotension | Common | Common, especially during dose titration |
| Prolactin Elevation | Common and often significant | Less common and typically less pronounced (except for some agents like risperidone and paliperidone) |
Experimental Protocols for Assessing Antipsychotic Side Effects
The evaluation of side effects for antipsychotic drugs involves a combination of preclinical animal models and human clinical trials.
Preclinical Evaluation:
-
Receptor Binding Assays: These in vitro experiments are fundamental to understanding a drug's mechanism of action. They quantify the affinity of the compound for various neurotransmitter receptors (e.g., dopamine D1, D2, D3, D4; serotonin 5-HT1A, 5-HT2A, 5-HT2C; histamine H1; muscarinic M1; adrenergic α1, α2). The protocol typically involves:
-
Preparation of cell membranes expressing the target receptor.
-
Incubation of the membranes with a radiolabeled ligand that specifically binds to the receptor.
-
Addition of varying concentrations of the test compound (e.g., a novel antipsychotic).
-
Measurement of the displacement of the radioligand by the test compound to determine its binding affinity (Ki).
-
-
Animal Models for Extrapyramidal Symptoms: Rodent models are commonly used to predict the likelihood of a compound causing EPS. A common method is the catalepsy test:
-
Rodents are administered the test compound.
-
At set time points, the animal's forepaws are placed on a raised bar.
-
The time it takes for the animal to remove its paws from the bar is measured. A prolonged time is indicative of catalepsy, a proxy for parkinsonian-like side effects.
-
-
Metabolic Studies in Animals: To assess the potential for metabolic side effects, animal models (often rats or mice) are treated with the drug over several weeks or months. The following parameters are monitored:
-
Body weight and food intake.
-
Fasting blood glucose and insulin levels.
-
Serum lipid profiles (triglycerides, cholesterol).
-
Clinical Trial Protocols:
-
Phase I-IV Clinical Trials: Human trials are essential for confirming the side-effect profile in patients.
-
Phase I: Focuses on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.
-
Phase II & III: Efficacy and side effects are evaluated in larger groups of patients with the target condition (e.g., schizophrenia). Side effects are systematically recorded using rating scales such as the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia, the Barnes Akathisia Rating Scale (BARS), and the Simpson-Angus Scale (SAS) for parkinsonism. Regular monitoring of weight, blood pressure, ECG, and metabolic parameters is also conducted.
-
Phase IV (Post-marketing surveillance): Long-term and rare side effects are monitored after the drug is approved and on the market.
-
Visualizing Antipsychotic Mechanisms and Workflows
The following diagrams illustrate the conceptual signaling pathways of antipsychotic drugs and a typical experimental workflow for evaluating their side effects.
Caption: Differentiating Mechanisms of Typical and Atypical Antipsychotics.
Caption: Workflow for Characterizing Antipsychotic Side Effects.
References
The Repurposed Potential of Phenothiazines in Oncology: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with well-established safety profiles presents a promising and accelerated avenue for novel cancer therapeutics. Among these candidates, phenothiazine derivatives, a class of antipsychotic drugs, have garnered significant attention for their potent anti-cancer properties. This guide provides a comprehensive meta-analysis of key phenothiazine derivatives in cancer research, offering a comparative look at their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Comparative Efficacy of Phenothiazine Derivatives
The anti-cancer activity of phenothiazine derivatives has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison. The following tables summarize the IC50 values for prominent phenothiazine derivatives in various cancer types, compiled from multiple in vitro studies.
Table 1: IC50 Values of Chlorpromazine (CPZ) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Carcinoma | HCT116 | 5 - 7 | [1] |
| Glioblastoma | U87MG | ~10 | [2] |
| Glioblastoma | U251 (TMZ-resistant) | 13.12 ± 2.8 | [3] |
| Multiple Myeloma | MM1S | 10.34 | [3] |
| Endometrial Cancer | - | Not Specified | [4] |
Table 2: IC50 Values of Thioridazine (THZ) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Triple-Negative Breast Cancer | 4T1 | 9.87 | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 18.70 | [5] |
| Glioma | GBM8401 | 3.5 | [6] |
| Basal-like Breast Cancer | SUM149, SUM229, HCC1143 | 1 - 2 | [7] |
Table 3: IC50 Values of Fluphenazine (FPZ) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Non-Small Cell Lung Cancer | PC9/R | 8.08 | [8] |
| Non-Small Cell Lung Cancer | A549 | 58.92 | [8] |
| Non-Small Cell Lung Cancer | H1975 | 12.36 | [8] |
| Breast Cancer (Doxorubicin-resistant) | MCF-7 | 23 | [8] |
| Ovarian Cancer | OVCAR-3 | 3.84 | [8] |
| Colon Cancer | LoVo/Dx | 80 | [8] |
Table 4: IC50 Values of Trifluoperazine (TFP) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Glioblastoma | U87MG | ~10 | [2] |
| Colorectal Cancer | SW620 | 13.9 | [9] |
| Colorectal Cancer | HCT116 | 16.2 | [9] |
| Lung Cancer | CL141 | Not Specified (Dose-dependent apoptosis observed) | [10] |
| Lung Cancer | A549 | Not specified in this study | [11] |
Table 5: IC50 Values of Prochlorperazine (PCZ) and Other Derivatives
| Derivative | Cancer Type | Cell Line | IC50 (µM) | Citation |
| Prochlorperazine | - | - | Not Specified in provided abstracts | |
| Pegylated Phenothiazine (PP) | Cervical Cancer | HeLa | 229.1 | [12] |
| Pegylated Phenothiazine (PP) | Skin Cancer | MeWo | 251.9 | [12] |
| Pegylated Phenothiazine (PPO) | Liver Cancer | HepG2 | 161.3 | [12] |
| Pegylated Phenothiazine (PPO) | Breast Cancer | MCF7 | 131.7 | [12] |
| DPT-1 (diazaphenothiazine) | Lung Carcinoma | A549 | 1.526 ± 0.004 | [13] |
| DPT-2 (diquinothiazine) | Lung Carcinoma | A549 | 3.447 ± 0.054 | [13] |
Key Mechanisms of Anti-Cancer Action
Phenothiazine derivatives exert their anti-neoplastic effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways crucial for cancer cell survival and proliferation.
Disruption of Cellular Membranes
The amphiphilic nature of phenothiazines allows them to intercalate into the cell membrane, altering its fluidity and permeability. This disruption can lead to increased oxidative stress and ultimately, cell death.
Inhibition of Key Signaling Pathways
Phenothiazines have been shown to modulate critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Phenothiazines can inhibit this pathway, leading to the suppression of tumor growth.[6]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Phenothiazines can interfere with this pathway, contributing to their anti-cancer effects.
Induction of Apoptosis
Phenothiazine derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells. This is a key mechanism underlying their therapeutic potential.
Calmodulin Inhibition
Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation. Several phenothiazines are known calmodulin inhibitors, and this activity is thought to contribute to their anti-cancer effects.
Dopamine Receptor Antagonism
While primarily known for their antipsychotic effects through dopamine receptor blockade, this mechanism may also play a role in their anti-cancer activity in certain cancer types where dopamine receptors are implicated in tumor growth.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment of the anti-cancer properties of phenothiazine derivatives. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cancer cells with the phenothiazine derivative at the desired concentration and time point to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Treat cancer cells with the phenothiazine derivative.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[17][18][19][20]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.[17][18][20]
-
PI Staining: Stain the cells with propidium iodide, which intercalates with DNA.[17][18][19][20]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][20]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the complex interactions of phenothiazine derivatives within cancer cells, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Effects of Thioridazine on Self-Renewal of Basal-Like Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 20. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of Spiclomazine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Spiclomazine hydrochloride, an antipsychotic and antitumor agent, requires careful handling and disposal to mitigate potential risks to human health and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). A primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). Improper disposal can lead to regulatory violations, environmental contamination, and potential health risks.
When a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is unavailable, a conservative approach based on its pharmacological properties is necessary. As an active pharmaceutical ingredient (API) with antitumor properties, it should be managed as a hazardous waste to ensure the highest level of safety. All overtly contaminated materials from spills or cleanups should also be managed as hazardous waste.
**Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Initial Assessment: Due to its nature as an antitumor agent, this compound should be presumed to be a hazardous waste. This aligns with best practices for managing antineoplastic agents, which are often considered hazardous.
-
Waste Characterization: If required by institutional policy or local regulations, a formal hazardous waste determination should be conducted. This involves assessing whether the waste exhibits any of the four characteristics of hazardous waste as defined by the EPA: ignitability, corrosivity, reactivity, or toxicity.[1][2]
2. Segregation and Containerization:
-
Dedicated Waste Stream: this compound waste, including pure compound, contaminated labware (e.g., vials, gloves, gowns, syringes), and spill cleanup materials, must be segregated from non-hazardous laboratory trash.
-
Proper Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. For RCRA hazardous pharmaceutical waste, black containers are often used.[3] The container must be kept closed except when adding waste.
3. Labeling and Storage:
-
Clear Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the date accumulation started.
-
Secure Storage: Store the sealed container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
4. Engagement of a Licensed Waste Disposal Contractor:
-
Professional Disposal: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal contractor. These companies are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations.
-
Documentation: Maintain a manifest or other records of the waste disposal to ensure a complete chain of custody and demonstrate regulatory compliance.
5. Spill Management:
-
Preparedness: Have a spill kit readily available in areas where this compound is handled.
-
Cleanup Procedure:
-
Evacuate the immediate area.
-
Wear appropriate personal protective equipment (PPE), including gloves, gown, and eye protection.
-
Contain the spill using absorbent materials from the spill kit.
-
Carefully collect the contaminated materials and place them in the designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Quantitative Data Summary for Pharmaceutical Waste Disposal
The following table summarizes key quantitative thresholds relevant to the classification and disposal of hazardous waste.
| Parameter | Regulatory Threshold | EPA Waste Code (if applicable) | Significance for Disposal |
| Ignitability | Liquid with a flash point < 140°F (60°C) | D001 | Determines if the waste is an ignitable hazardous waste.[2] |
| Corrosivity | Aqueous solution with pH ≤ 2 or pH ≥ 12.5 | D002 | Determines if the waste is a corrosive hazardous waste.[1][2] |
| Reactivity | Unstable, reacts violently with water, or generates toxic gases | D003 | Determines if the waste is a reactive hazardous waste.[1][2] |
| Toxicity | Based on the Toxicity Characteristic Leaching Procedure (TCLP) | D004 - D043 | Determines if the waste is a toxic hazardous waste based on the presence of specific contaminants.[1] |
Experimental Protocol: Hazardous Waste Determination
While a conservative approach of treating this compound as hazardous waste is recommended, a formal waste determination may be necessary. The following outlines the general methodology.
Objective: To determine if waste containing this compound meets the EPA's criteria for characteristic hazardous waste.
Materials:
-
Representative sample of the this compound waste stream.
-
Appropriate laboratory equipment for testing pH, flash point, and reactivity.
-
Access to a certified laboratory for Toxicity Characteristic Leaching Procedure (TCLP) analysis if required.
Methodology:
-
Ignitability Test (for liquid waste):
-
Use a Pensky-Martens Closed-Cup Tester.
-
Heat a sample of the liquid waste at a slow, constant rate.
-
Introduce an ignition source at specified intervals.
-
The flash point is the lowest temperature at which the vapors of the material ignite.
-
A flash point below 140°F (60°C) indicates the waste is ignitable (D001).[2]
-
-
Corrosivity Test (for aqueous waste):
-
Reactivity Assessment:
-
Review the chemical properties of this compound for instability, potential for violent reaction with water, or the ability to generate toxic gases.
-
This is often a qualitative assessment based on known chemical characteristics.
-
-
Toxicity Characteristic Leaching Procedure (TCLP):
-
If the waste is suspected of containing any of the contaminants listed in 40 CFR 261.24 at or above the regulatory levels, a TCLP test is performed.
-
A representative sample is sent to a certified laboratory for analysis.
-
The laboratory will simulate the leaching process that occurs in a landfill and analyze the leachate for the specified contaminants.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Spiclomazine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Spiclomazine hydrochloride, a potent antipsychotic and antitumor agent that inhibits KRas.[1] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a robust safety protocol is non-negotiable. The following table summarizes the required personal protective equipment and engineering controls to minimize exposure risk.
| Equipment | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Biological Safety Cabinet | To prevent inhalation of dust and aerosols. |
| Eye Protection | Chemical Safety Goggles or Face Shield | To protect eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves | To prevent skin contact. Change gloves frequently. |
| Body Protection | Disposable Lab Coat or Gown | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a ventilated enclosure. |
II. Standard Operating Procedure for Handling this compound
Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.
A. Preparation and Weighing:
-
Designated Area: All handling of this compound powder must be conducted within a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance within the ventilated enclosure. Handle the compound gently to avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the powder slowly and carefully to avoid splashing.
B. Experimental Use:
-
Closed Systems: Whenever possible, utilize closed systems to minimize the risk of exposure during experimental procedures.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
-
Transport: When moving the compound or its solutions, use secondary containment to prevent spills.
C. Spill Management:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use absorbent pads to contain the liquid. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials in a sealed, labeled waste container.
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent or detergent.
D. Disposal:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be segregated as hazardous chemical waste.
-
Containerization: Place all contaminated waste in a clearly labeled, sealed, and puncture-resistant container.
-
Disposal Protocol: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.
III. Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
IV. Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps and decision points for the safe handling of this compound, from preparation to disposal and emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
